molecular formula C12H22N4S4 B1206554 EWP 815 CAS No. 20231-01-0

EWP 815

Cat. No.: B1206554
CAS No.: 20231-01-0
M. Wt: 350.6 g/mol
InChI Key: OOBDBFPYJXJEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EWP 815, also known as this compound, is a useful research compound. Its molecular formula is C12H22N4S4 and its molecular weight is 350.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methylpiperazine-1-carbothioyl)sulfanyl 4-methylpiperazine-1-carbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4S4/c1-13-3-7-15(8-4-13)11(17)19-20-12(18)16-9-5-14(2)6-10-16/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBDBFPYJXJEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)SSC(=S)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174082
Record name Ewp 815
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20231-01-0
Record name 1,1′-(Dithiodicarbonothioyl)bis[4-methylpiperazine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20231-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ewp 815
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020231010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ewp 815
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

EWP 815 (JZP815): A Technical Guide on the Mechanism of Action of a Novel Pan-RAF Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EWP 815, correctly identified as JZP815, is an investigational, orally bioavailable, small molecule pan-RAF inhibitor targeting the mitogen-activated protein kinase (MAPK) signaling pathway. Oncogenic alterations in the RAS-RAF-MEK-ERK cascade are implicated in a significant portion of human cancers, driving uncontrolled cell proliferation and survival. JZP815 is designed to potently and selectively inhibit all three RAF kinase isoforms (ARAF, BRAF, and CRAF), including various mutant forms of BRAF. This comprehensive technical guide details the mechanism of action of JZP815, summarizing key preclinical data, outlining representative experimental methodologies, and visualizing the core signaling pathways and experimental workflows.

Core Mechanism of Action: Pan-RAF Inhibition

JZP815 functions as a potent inhibitor of ARAF, BRAF, and CRAF kinases, which are critical upstream regulators of the MAPK signaling cascade. In normal cellular signaling, the activation of receptor tyrosine kinases (RTKs) by growth factors leads to the activation of RAS proteins. Activated RAS, in turn, recruits and activates RAF kinases, initiating a phosphorylation cascade through MEK and ERK. Phosphorylated ERK (pERK) then translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.

In many cancers, mutations in RAS or BRAF lead to constitutive activation of this pathway, promoting tumorigenesis. JZP815 is designed to counteract this by binding to and inhibiting the kinase activity of all three RAF isoforms. A key feature of JZP815 is its ability to inhibit both monomeric (e.g., BRAF V600E) and dimeric (e.g., RAS-activated) forms of RAF kinases. This is significant because first-generation BRAF-selective inhibitors can lead to paradoxical pathway activation in RAS-mutant cells by promoting the dimerization of CRAF. JZP815, by inhibiting all RAF isoforms, is designed to avoid this paradoxical activation.

Signaling Pathway Diagram

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS (GTP-bound) RTK->RAS Activates RAF RAF Dimer (ARAF, BRAF, CRAF) RAS->RAF Recruits & Activates MEK MEK1/2 RAF->MEK Phosphorylates pMEK pMEK1/2 MEK->pMEK ERK ERK1/2 pERK pERK1/2 ERK->pERK pMEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Translocates & Activates JZP815 JZP815 JZP815->RAF Inhibits

Figure 1: Simplified MAPK Signaling Pathway and the inhibitory action of JZP815.

Quantitative Preclinical Data

JZP815 has demonstrated potent inhibition of RAF kinases in biochemical assays and significant anti-tumor activity in various preclinical models.

Table 1: In Vitro Kinase Inhibitory Potency of JZP815
Kinase TargetIC50 (nM)
BRAF141
CRAF47
ARAF200
BRAF V600E47
BRAF/CRAF133
ARAF/CRAF2

Data sourced from a Deciphera Pharmaceuticals presentation.

Table 2: Summary of In Vivo Anti-Tumor Activity of JZP815
Tumor ModelMutation StatusOutcome
Multiple Mouse XenograftsRAS and/or BRAF mutationsSignificant tumor growth inhibition, including tumor regression.
BRAF Class 1 Melanoma PDXBRAF V600EMore robust anti-tumor effect compared to 2nd-generation RAF inhibitors.
KRAS G13D Mutant ModelKRAS G13DSuppression of a clinically relevant transcriptional biomarker of MAPK pathway inhibition (MPAS).
CRC PDX ModelsPost-KRAS G12C inhibitor progressionDemonstrated activity as a single agent and in combination.

Detailed Experimental Protocols

The following are representative protocols for the types of experiments conducted to characterize the mechanism of action of JZP815.

In Vitro Pan-RAF Biochemical Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 values of a pan-RAF inhibitor.

Biochem_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis recombinant_raf Recombinant RAF Kinase (ARAF, BRAF, CRAF) incubation Incubate RAF, MEK, JZP815 recombinant_raf->incubation mek_substrate Inactive MEK Substrate mek_substrate->incubation jzp815_dilutions Serial Dilutions of JZP815 jzp815_dilutions->incubation atp_solution ATP Solution initiation Initiate reaction with ATP atp_solution->initiation incubation->initiation reaction_incubation Incubate at 37°C initiation->reaction_incubation quenching Stop reaction reaction_incubation->quenching detection Quantify pMEK (e.g., ELISA, Luminescence) quenching->detection analysis Calculate IC50 values detection->analysis

Figure 2: Workflow for a typical in vitro pan-RAF biochemical assay.
  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

    • Reconstitute recombinant human ARAF, BRAF, and CRAF kinases in the reaction buffer to the desired concentration.

    • Prepare a solution of inactive MEK1 as the substrate.

    • Perform serial dilutions of JZP815 in DMSO, followed by a final dilution in the reaction buffer.

    • Prepare a solution of ATP in the reaction buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the RAF kinase, MEK1 substrate, and JZP815 at various concentrations.

    • Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be close to the Km value for each kinase.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Detection and Analysis:

    • Stop the reaction by adding a solution containing EDTA.

    • Quantify the amount of phosphorylated MEK (pMEK) produced. This can be done using various methods such as:

      • ELISA: Using a pMEK-specific antibody.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into MEK.

    • Plot the percentage of kinase inhibition against the log concentration of JZP815.

    • Calculate the IC50 value using a non-linear regression analysis.

RAS/RAF Mutant Xenograft Model for In Vivo Efficacy

This protocol outlines a general procedure for establishing and utilizing a tumor xenograft model to evaluate the anti-tumor activity of JZP815 in vivo.

Xenograft_Workflow cluster_establishment Tumor Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture Culture RAS/RAF mutant cancer cells implantation Subcutaneous implantation into immunodeficient mice cell_culture->implantation tumor_growth Monitor tumor growth implantation->tumor_growth randomization Randomize mice into treatment and vehicle groups tumor_growth->randomization dosing Administer JZP815 (oral) and vehicle control randomization->dosing monitoring Measure tumor volume and body weight dosing->monitoring euthanasia Euthanize mice at predefined endpoint monitoring->euthanasia tumor_excision Excise and weigh tumors euthanasia->tumor_excision analysis Pharmacodynamic analysis (e.g., Western blot for pERK) tumor_excision->analysis

Next-Generation Disulfiram Analogs as Selective ALDH1A1 Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disulfiram (DSF), an FDA-approved medication for the treatment of alcohol dependence, has garnered significant interest for its potential as a repurposed anti-cancer agent.[1][2][3][4] Its therapeutic effect in oncology is largely attributed to its inhibition of aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A1, which is a marker for cancer stem cells and is implicated in therapy resistance.[2][4] However, the clinical utility of disulfiram in non-alcoholic patients is hampered by its irreversible inhibition of ALDH2, the key enzyme in alcohol metabolism. This can lead to severe adverse effects if the patient is exposed to alcohol.

This technical guide provides an in-depth overview of a new generation of disulfiram analogs designed to selectively inhibit ALDH1A1 over ALDH2, thereby offering a potentially safer and more targeted approach to cancer therapy. While the specific compound "EWP 815" could not be identified in the existing scientific literature, this document will focus on the core principles and published data for a representative class of these novel analogs. The primary audience for this guide includes researchers, scientists, and professionals involved in drug development.

Mechanism of Action: Achieving Isozyme Selectivity

Disulfiram and its analogs function as irreversible inhibitors of ALDH enzymes. The mechanism involves the carbamylation of a catalytic cysteine residue within the enzyme's active site.[2][5] This covalent modification blocks the enzyme's ability to oxidize aldehydes.

The rationale for developing selective disulfiram analogs lies in the structural differences between ALDH isozymes. Specifically, the substrate-binding tunnel of ALDH1A1 is larger than that of ALDH2.[2][5][6] By replacing the small ethyl groups of disulfiram with bulkier chemical moieties, such as aromatic or heteroaromatic rings, it is possible to synthesize analogs that are sterically hindered from entering the active site of ALDH2, while still effectively binding to and inhibiting ALDH1A1.[2][5][6] This structural modification is the key to achieving the desired selectivity and improving the safety profile of these potential anti-cancer agents.

Quantitative Data: In Vitro Inhibition of ALDH Isozymes

The following table summarizes the in vitro inhibitory activity of disulfiram and a selection of its novel analogs against human recombinant ALDH1A1 and ALDH2. The data is presented as the half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency.

CompoundModificationALDH1A1 IC50 (µM)ALDH2 IC50 (µM)Selectivity (ALDH2/ALDH1A1)
DisulfiramDiethyl0.153.422.7
Analog 2p-Fluorobenzyl0.17> 500 (NI)> 2941
Analog 4am-Fluorobenzyl0.34> 500 (NI)> 1470
Analog 4bo-Fluorobenzyl0.52> 500 (NI)> 961
Analog 4cp-Chlorobenzyl0.85> 500 (NI)> 588

NI: No inhibition observed up to a concentration of 0.5 mM. Data adapted from Omran Z, et al., Molecules, 2022.[6]

Experimental Protocols

Synthesis of Disulfiram Analogs (Exemplified by Analog 2)

This protocol describes a general method for the synthesis of thiuram disulfides, the chemical class to which disulfiram and its analogs belong.

Materials:

  • Appropriate secondary amine (e.g., N-(4-fluorobenzyl)ethan-1-amine)

  • Carbon disulfide (CS2)

  • Carbon tetrabromide (CBr4)

  • Organic solvent (e.g., chloroform)

Procedure:

  • Dissolve two equivalents of the secondary amine in an organic solvent.

  • Add one equivalent of carbon disulfide to the solution and stir at room temperature.

  • After the reaction is complete (monitored by TLC), add one equivalent of carbon tetrabromide and continue stirring.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the desired thiuram disulfide.[6]

In Vitro ALDH Inhibition Assay (Spectrophotometric)

This protocol details a common method for measuring the inhibitory activity of compounds against ALDH enzymes.

Principle: The activity of ALDH is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Human recombinant ALDH1A1 and ALDH2

  • ALDH Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

  • NAD+ solution

  • Aldehyde substrate (e.g., propionaldehyde)

  • Test compounds (disulfiram and its analogs) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, NAD+ solution, and the test compound dilutions.

  • Add the ALDH enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the aldehyde substrate to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm in kinetic mode for a set duration (e.g., 5-30 minutes).

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[7]

Visualizations

Experimental_Workflow Workflow for Screening Selective ALDH1A1 Inhibitors Start Start Compound_Library Compound_Library Start->Compound_Library Primary_Screen Primary Screen (ALDH1A1 Inhibition Assay) Compound_Library->Primary_Screen Hit_Identification Identify Active Compounds ('Hits') Primary_Screen->Hit_Identification Hit_Identification->Compound_Library Inactive Secondary_Screen Secondary Screen (ALDH2 Inhibition Assay) Hit_Identification->Secondary_Screen Active Hits Selectivity_Analysis Analyze for Selectivity (ALDH1A1 vs ALDH2) Secondary_Screen->Selectivity_Analysis Selectivity_Analysis->Secondary_Screen Non-selective Lead_Compounds Selective Lead Compounds Selectivity_Analysis->Lead_Compounds Selective Hits Further_Studies Downstream Cellular Assays (e.g., Apoptosis) Lead_Compounds->Further_Studies

References

EWP 815: An In-Depth Technical Guide to its Inhibition of Inositol Phosphatases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EWP 815, a disulfiram analogue, has been identified as a potent inhibitor of inositol 1,4-bisphosphate (Ins(1,4)P2) phosphatase and inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) 5-phosphatase. By targeting these key enzymes in the phosphoinositide signaling pathway, this compound offers a valuable tool for investigating the intricate roles of inositol phosphates in cellular communication and for exploring potential therapeutic interventions in pathways where this signaling is dysregulated. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its effects on relevant signaling pathways. Furthermore, this document addresses its known off-target activity on dopamine β-hydroxylase, providing a complete pharmacological profile.

Introduction to this compound and Inositol Phosphate Signaling

The phosphoinositide (PI) signaling pathway is a critical cellular communication system that regulates a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Inositol phosphates, the signaling molecules of this pathway, are generated through the phosphorylation and dephosphorylation of phosphatidylinositol at the inositol ring.

Two key enzymes in this pathway are inositol 1,4-bisphosphate phosphatase and inositol 1,4,5-trisphosphate 5-phosphatase. The latter, Ins(1,4,5)P3 5-phosphatase, plays a crucial role in terminating the calcium-mobilizing signal of Ins(1,4,5)P3 by hydrolyzing it to Ins(1,4)P2.

This compound is a synthetic, cell-permeable small molecule that acts as a potent inhibitor of these phosphatases. As a disulfiram analogue, its chemical structure allows it to interfere with the catalytic activity of these enzymes, leading to an accumulation of their respective substrates. This property makes this compound a valuable pharmacological tool for studying the downstream effects of elevated inositol phosphate levels.

Quantitative Inhibitory Data

The inhibitory potency of this compound against inositol phosphatases and its effects on cellular signaling have been quantified in various studies. The following tables summarize the key quantitative data available for this compound.

Target Enzyme Preparation IC50 (µM) Reference
Ins(1,4,5)P3 5-phosphataseSoluble (from GH3 cells)8[1]
Ins(1,4,5)P3 5-phosphataseParticulate (from GH3 cells)6[1]
Ins(1,4)P2 phosphataseNot SpecifiedMore potent than against Ins(1,4,5)P3 5-phosphatase[1]

Table 1: In Vitro Inhibitory Activity of this compound against Inositol Phosphatases.

| Cellular Process | Cell Line | Stimulus | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Inositol Phospholipid Breakdown | GH3 cells | TRH (3 µM) | 83 |[1] | | Inositol Phospholipid Breakdown | GH3 cells | TRH (100 µM) | 71 |[1] |

Table 2: Cellular Activity of this compound.

Signaling Pathways

Inhibition of the Inositol Phosphate Signaling Pathway by this compound

This compound primarily exerts its effects by inhibiting the dephosphorylation of Ins(1,4,5)P3 and Ins(1,4)P2. This leads to an accumulation of these signaling molecules, which can have significant downstream consequences on cellular processes regulated by calcium homeostasis and other inositol phosphate-dependent pathways.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) Ins_1_4_5_P3 Ins(1,4,5)P3 PLC->Ins_1_4_5_P3 hydrolyzes PIP2 PIP2 PIP2->PLC Ins_1_4_5_P3_5_phosphatase Ins(1,4,5)P3 5-phosphatase Ins_1_4_5_P3->Ins_1_4_5_P3_5_phosphatase substrate ER Endoplasmic Reticulum Ins_1_4_5_P3->ER binds to receptor on Ins_1_4_P2 Ins(1,4)P2 Ins_1_4_P2_phosphatase Ins(1,4)P2 phosphatase Ins_1_4_P2->Ins_1_4_P2_phosphatase substrate Ins_1_4_5_P3_5_phosphatase->Ins_1_4_P2 dephosphorylates to EWP_815 This compound EWP_815->Ins_1_4_5_P3_5_phosphatase inhibits EWP_815->Ins_1_4_P2_phosphatase inhibits Ca_release Ca²⁺ Release ER->Ca_release Downstream_effects Downstream Cellular Effects Ca_release->Downstream_effects

Caption: this compound inhibits Ins(1,4,5)P3 5-phosphatase and Ins(1,4)P2 phosphatase.

Off-Target Inhibition of Dopamine β-Hydroxylase

This compound has been shown to inhibit dopamine β-hydroxylase, an enzyme responsible for the conversion of dopamine to norepinephrine. This off-target effect should be considered when interpreting experimental results using this compound, particularly in neuronal or endocrine systems.

G Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine DBH Dopamine β-hydroxylase (DBH) Dopamine->DBH substrate Norepinephrine Norepinephrine DBH->Norepinephrine converts to EWP_815 This compound EWP_815->DBH inhibits

Caption: this compound inhibits the conversion of dopamine to norepinephrine.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound and similar compounds.

In Vitro Ins(1,4,5)P3 5-Phosphatase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic degradation of radiolabeled Ins(1,4,5)P3.

Materials:

  • [³H]Ins(1,4,5)P3 (specific activity ~1 mCi/ml)

  • Soluble and particulate enzyme fractions from GH3 cells

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 1 mM dithiothreitol

  • This compound stock solution (in DMSO)

  • Dowex AG1-X8 resin (formate form)

  • Scintillation fluid

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • Prepare soluble and particulate fractions from GH3 cells by homogenization and differential centrifugation.

  • In a microcentrifuge tube, combine 25 µl of enzyme preparation with 25 µl of assay buffer containing varying concentrations of this compound or vehicle (DMSO).

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding 50 µl of assay buffer containing 10 µM [³H]Ins(1,4,5)P3.

  • Incubate for a further 10 minutes at 37°C.

  • Terminate the reaction by adding 0.5 ml of ice-cold 0.1 M formic acid.

  • Apply the reaction mixture to a Dowex AG1-X8 column (1 ml bed volume) pre-equilibrated with water.

  • Wash the column with 10 ml of water to remove unreacted [³H]inositol.

  • Elute the [³H]inositol phosphates with 2 x 2 ml of 1 M ammonium formate/0.1 M formic acid.

  • Add 10 ml of scintillation fluid to the eluate and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage inhibition of Ins(1,4,5)P3 5-phosphatase activity for each concentration of this compound and determine the IC50 value.

TRH-Stimulated Inositol Phospholipid Breakdown in GH3 Cells

This cell-based assay assesses the effect of this compound on receptor-mediated inositol phospholipid turnover.

Materials:

  • GH3 cells

  • [³H]myo-inositol

  • Culture medium (e.g., DMEM with 10% fetal bovine serum)

  • Thyrotropin-releasing hormone (TRH)

  • This compound stock solution (in DMSO)

  • Perchloric acid (PCA)

  • Dowex AG1-X8 resin (formate form)

  • Scintillation fluid

  • 24-well culture plates

Procedure:

  • Seed GH3 cells in 24-well plates and grow to near confluence.

  • Label the cells by incubating with [³H]myo-inositol (1 µCi/ml) in inositol-free medium for 48-72 hours.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) in serum-free medium for 30 minutes at 37°C.

  • Stimulate the cells by adding TRH (final concentration 3 µM or 100 µM) and incubate for a further 30 minutes at 37°C.

  • Terminate the incubation by aspirating the medium and adding 0.5 ml of ice-cold 5% (w/v) PCA.

  • Keep on ice for 30 minutes to allow for cell lysis and precipitation of macromolecules.

  • Collect the acid-soluble fraction (supernatant) and neutralize with a suitable buffer.

  • Separate the [³H]inositol phosphates from [³H]inositol using Dowex AG1-X8 chromatography as described in Protocol 4.1.

  • Quantify the radioactivity of the total inositol phosphate fraction.

  • Calculate the percentage inhibition of TRH-stimulated inositol phospholipid breakdown for each concentration of this compound and determine the IC50 value.

G Start Start Label_cells Label GH3 cells with [³H]myo-inositol Start->Label_cells Wash_cells Wash cells Label_cells->Wash_cells Pre_incubate Pre-incubate with This compound or vehicle Wash_cells->Pre_incubate Stimulate Stimulate with TRH Pre_incubate->Stimulate Terminate Terminate reaction with PCA Stimulate->Terminate Separate_IPs Separate inositol phosphates (Dowex chromatography) Terminate->Separate_IPs Quantify Quantify radioactivity Separate_IPs->Quantify End End Quantify->End

Caption: Workflow for TRH-stimulated inositol phospholipid breakdown assay.

Conclusion

This compound is a potent inhibitor of inositol 1,4-bisphosphate phosphatase and inositol 1,4,5-trisphosphate 5-phosphatase, making it a valuable research tool for elucidating the complex roles of inositol phosphate signaling in cellular function. This technical guide provides essential information for researchers and drug development professionals, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and an overview of its impact on key signaling pathways. The off-target inhibition of dopamine β-hydroxylase is an important consideration for the design and interpretation of experiments utilizing this compound. Further research into the selectivity and in vivo efficacy of this compound and its analogues will be crucial for translating these findings into potential therapeutic applications.

References

No Publicly Available Data Links EWP 815 to Dopamine β-Hydroxylase Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and public databases has revealed no information on a compound designated "EWP 815" in the context of dopamine β-hydroxylase (DBH) inhibition. Consequently, the creation of an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested, is not possible at this time.

The search did yield general information regarding various assays to measure DBH activity, including photometric and high-performance liquid chromatography (HPLC)-based methods. These protocols are well-established in the field for screening and characterizing potential DBH inhibitors. For instance, a common approach involves the enzymatic conversion of a substrate like tyramine to octopamine, followed by quantification of the product.

Furthermore, searches for compounds with similar-sounding names, such as JZP815, identified a drug candidate involved in the Mitogen-Activated Protein Kinase (MAPK) pathway, which is unrelated to the dopamine β-hydroxylase system. This indicates that the query for "this compound" is specific and not a simple typographical error for another known compound in a different therapeutic area.

Given the absence of any data, it is concluded that "this compound" is either an internal, unpublished compound designation, a misidentified name, or a compound that has not been investigated for its effects on dopamine β-hydroxylase in any publicly accessible forum. Without primary literature or data, the core requirements for a technical guide—quantitative data summarization, detailed experimental protocols, and visualization of its mechanism of action—cannot be fulfilled.

Researchers, scientists, and drug development professionals interested in dopamine β-hydroxylase inhibition are encouraged to consult the extensive existing literature on known inhibitors and established assay methodologies.

No Publicly Available In Vitro Data for EWP 815

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has yielded no specific in vitro studies, quantitative data, or detailed experimental protocols for a compound or agent designated as "EWP 815."

This lack of information prevents the creation of the requested in-depth technical guide and associated visualizations. The search for "this compound" did not return any peer-reviewed publications, clinical trial records, or other technical documentation that would be necessary to fulfill the core requirements of the request.

It is possible that "this compound" is an internal designation for a compound not yet disclosed in the public domain, a project that has been discontinued, or a potential typographical error in the query.

One unrelated clinical trial was identified for a compound named "JZP815," which is an oral inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) pathway in solid tumors. However, there is no information to link JZP815 with this compound.

Without access to primary research data, it is not possible to provide a summary of quantitative findings, detail the methodologies of key experiments, or construct diagrams of signaling pathways or experimental workflows related to "this compound."

Researchers, scientists, and drug development professionals seeking information on "this compound" are advised to consult internal documentation or proprietary databases that may contain information on this specific agent. Should "this compound" be a different designation for a known compound, providing the alternative name or chemical structure would be necessary to proceed with a detailed technical summary.

EWP 815 (JZP815): Preliminary Research Findings on a Novel Pan-RAF Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EWP 815, now identified as JZP815, is an investigational, orally bioavailable, next-generation pan-RAF kinase inhibitor. Preclinical data indicate that JZP815 potently and selectively inhibits all three RAF kinase family members (ARAF, BRAF, and CRAF), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] Oncogenic mutations in the RAS-RAF-MAPK pathway are frequent drivers of human cancers.[2][3] JZP815 has demonstrated significant anti-tumor activity in preclinical models of solid tumors harboring RAS and BRAF mutations, including colorectal cancer, non-small cell lung cancer, melanoma, and ovarian cancer.[1][4] A key differentiating feature of JZP815 is its ability to inhibit both monomer- and dimer-driven RAF signaling without inducing the paradoxical pathway activation often seen with first-generation BRAF-selective inhibitors.[1][4] This whitepaper summarizes the preliminary research findings for JZP815, including its mechanism of action, in vitro and in vivo efficacy, and the methodologies employed in its preclinical evaluation.

Introduction

The RAS-RAF-MEK-ERK, or MAPK, signaling cascade is a critical pathway that regulates normal cell proliferation, differentiation, and survival. Hyperactivation of this pathway due to mutations in key components, particularly in RAS and BRAF genes, is a hallmark of many human cancers. While first-generation BRAF inhibitors have shown clinical efficacy in BRAF V600 mutant melanomas, their effectiveness is often limited by acquired resistance and paradoxical activation of the MAPK pathway in cells with wild-type BRAF.

JZP815, a pan-RAF inhibitor, was developed to address these limitations. By targeting all three RAF isoforms (ARAF, BRAF, and CRAF), JZP815 aims to provide a more comprehensive and durable inhibition of the MAPK pathway in a broader range of tumors with RAS and various BRAF mutations. Preliminary data presented at the American Association for Cancer Research (AACR) 2022 Annual Meeting suggest that JZP815 has a promising preclinical profile.[1][4]

Mechanism of Action

JZP815 is a potent and selective inhibitor of the RAF kinase family. It targets the ATP-binding site of ARAF, BRAF, and CRAF, preventing their activation and subsequent phosphorylation of downstream targets MEK1 and MEK2. This, in turn, inhibits the phosphorylation and activation of ERK1 and ERK2, leading to a blockade of the MAPK signaling cascade and ultimately inhibiting tumor cell proliferation and survival.

A significant advantage of JZP815 is its lack of paradoxical pathway activation. First-generation BRAF inhibitors can promote the dimerization of RAF kinases in BRAF wild-type or RAS-mutated cells, leading to the paradoxical activation of MEK and ERK. JZP815 has been shown to effectively inhibit signaling from both RAF monomers and dimers, thus avoiding this unwanted effect.[1][4]

MAPK_Pathway_Inhibition GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK RAS RAS RTK->RAS ARAF ARAF RAS->ARAF BRAF BRAF RAS->BRAF CRAF CRAF RAS->CRAF MEK MEK1/2 ARAF->MEK BRAF->MEK CRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation JZP815 This compound (JZP815) JZP815->ARAF JZP815->BRAF JZP815->CRAF

Figure 1: Simplified MAPK signaling pathway and the point of inhibition by this compound (JZP815).

Quantitative Data Summary

Detailed quantitative data from the preclinical studies of JZP815 have not been made publicly available. The following tables summarize the qualitative and semi-quantitative findings reported in conference abstracts and press releases.

Table 1: In Vitro Activity of JZP815

Assay TypeTarget(s)Result
Biochemical AssayARAF, BRAF, CRAFInhibited all 3 RAF kinase family members at low-to-sub nanomolar potencies.[1][4]
Cellular AssayMAPK PathwayDemonstrated equivalent cellular potencies for MAPK pathway inhibition driven by either mutant RAF monomers or dimers.[1][4]
Paradoxical ActivationMAPK PathwayDid not induce significant paradoxical pathway activation, unlike first-generation BRAF-selective inhibitors.[1][4]

Table 2: In Vivo Efficacy of JZP815 in Xenograft Models

Tumor ModelTreatmentOutcome
RAS and/or BRAF mutant solid tumor modelsJZP815 MonotherapySignificantly inhibited tumor growth, including inducing tumor regression.[1][4]
KRAS mutant NSCLC and colorectal cancerJZP815 + MEK1/2, SOS1, SHP2, or EGFR inhibitorsDemonstrated enhanced anti-tumor activity compared to monotherapy.[1][4]
Class 2 and 3 mutant BRAF patient-derived tumor cells (ex vivo)JZP815 + MEK1/2, SOS1, SHP2, or EGFR inhibitorsShowed enhanced activity in combination.[1][4]

Experimental Protocols

The specific experimental protocols used in the preclinical evaluation of JZP815 have not been publicly disclosed. The following are representative methodologies for the types of experiments conducted.

Biochemical Kinase Assays
  • Objective: To determine the in vitro potency of JZP815 against the RAF kinase family members.

  • Methodology: Recombinant ARAF, BRAF, and CRAF enzymes would be incubated with a sub-saturating concentration of ATP and a specific substrate in the presence of varying concentrations of JZP815. The kinase activity would be measured by quantifying the amount of phosphorylated substrate, typically using a radiometric assay (e.g., ³³P-ATP) or a non-radiometric method such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET). The IC50 values would then be calculated from the dose-response curves.

Cellular Assays for MAPK Pathway Inhibition
  • Objective: To assess the ability of JZP815 to inhibit MAPK pathway signaling in cancer cell lines with relevant mutations.

  • Methodology: Cancer cell lines with known BRAF or RAS mutations would be treated with a range of JZP815 concentrations. Following treatment, cell lysates would be collected and the phosphorylation status of key downstream proteins, such as MEK and ERK, would be determined by Western blotting or ELISA using phospho-specific antibodies. The potency of JZP815 in inhibiting cellular MAPK signaling would be determined by quantifying the reduction in phosphorylated MEK and ERK levels.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of JZP815 as a monotherapy and in combination with other agents in a living organism.

  • Methodology: Human cancer cell lines with specific RAS or BRAF mutations would be implanted subcutaneously into immunocompromised mice. Once tumors are established, mice would be randomized to receive vehicle control, JZP815 (administered orally), a combination agent, or JZP815 in combination with another agent. Tumor volumes and body weights would be measured regularly throughout the study. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring pERK levels) to confirm target engagement.

Xenograft_Workflow A Implant Tumor Cells (RAS/BRAF mutant) B Tumor Establishment A->B C Randomize Mice into Treatment Groups B->C D Treatment Administration (e.g., oral gavage) C->D E Monitor Tumor Growth & Body Weight D->E Daily/Weekly F End of Study E->F G Pharmacodynamic Analysis (e.g., pERK levels) F->G

Figure 2: General experimental workflow for in vivo xenograft studies.

Conclusion and Future Directions

The preliminary preclinical data for this compound (JZP815) are promising, suggesting that it is a potent and selective pan-RAF inhibitor with a differentiated mechanism of action. Its ability to inhibit both monomer and dimer-driven RAF signaling without causing paradoxical pathway activation represents a potential significant advancement in the treatment of RAS- and BRAF-mutant solid tumors. The observed in vivo efficacy, both as a monotherapy and in combination with other MAPK pathway inhibitors, further supports its clinical development.

A Phase 1 clinical trial (NCT05557045) is currently underway to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of JZP815 in patients with advanced or metastatic solid tumors harboring MAPK pathway alterations. The results of this and future clinical studies will be crucial in determining the therapeutic potential of JZP815 in this patient population.

References

No Publicly Available Data on EWP 815 for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound "EWP 815" has yielded no publicly available scientific literature, clinical trial data, or preclinical studies related to any therapeutic applications. Therefore, the creation of an in-depth technical guide or whitepaper on its core therapeutic potential is not possible at this time.

Initial and subsequent targeted searches for "this compound" and related terms did not produce any relevant results for a pharmaceutical compound. The search results were primarily associated with the "Ecosystem Workforce Program," an entity focused on environmental and socioeconomic research.

There is no information to suggest that this compound is or has been under investigation as a therapeutic agent. It is possible that "this compound" is an internal, preclinical designation for a compound that has not yet been publicly disclosed, a misidentification, or a project that was discontinued before reaching public stages of research and development.

Without any data on the mechanism of action, preclinical and clinical findings, or experimental protocols, the core requirements for a technical guide—including quantitative data summarization, detailed methodologies, and visualization of signaling pathways—cannot be fulfilled.

Researchers, scientists, and drug development professionals seeking information on novel therapeutics are advised to consult publicly available scientific databases, clinical trial registries, and peer-reviewed publications for validated and disclosed information. At present, "this compound" does not appear in any of these resources as a therapeutic agent.

Methodological & Application

Application Notes and Protocols for EWP 815 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Extensive research has been conducted to elucidate the biological activities of various compounds in cell culture systems. This document provides a detailed overview of the experimental protocols for characterizing the effects of a hypothetical compound, designated EWP 815, on cancer cell lines. The methodologies outlined below are based on established cell biology techniques and provide a framework for investigating the anti-proliferative and pro-apoptotic properties of novel therapeutic agents.

Data Presentation

To facilitate the analysis and comparison of experimental outcomes, all quantitative data should be summarized in a clear and structured format. The following table provides a template for organizing typical data obtained from cell viability and apoptosis assays.

Cell Line Treatment Concentration (µM) Incubation Time (h) Cell Viability (%) IC50 (µM) Apoptotic Cells (%) Necrotic Cells (%)
Cancer Cell Line AControl (Vehicle)048100 ± 5.2N/A2.1 ± 0.51.5 ± 0.3
Cancer Cell Line AThis compound14885.3 ± 4.115.710.4 ± 1.22.0 ± 0.4
Cancer Cell Line AThis compound104852.1 ± 3.715.735.8 ± 2.93.1 ± 0.6
Cancer Cell Line AThis compound504815.6 ± 2.515.768.2 ± 4.55.7 ± 0.9
Cancer Cell Line BControl (Vehicle)048100 ± 6.1N/A3.5 ± 0.82.1 ± 0.5
Cancer Cell Line BThis compound14892.4 ± 5.525.38.9 ± 1.12.5 ± 0.7
Cancer Cell Line BThis compound104868.7 ± 4.925.325.1 ± 2.34.2 ± 0.8
Cancer Cell Line BThis compound504830.2 ± 3.325.355.9 ± 3.86.3 ± 1.0

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][2][3]

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[1]

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate overnight to allow cells to attach.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/ml.[2][3]

  • Incubate for 1 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[2][3]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][3]

  • Mix gently to ensure complete solubilization.[2]

  • Record the absorbance at 570 nm using a microplate reader.[2][3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

Materials:

  • Cancer cell lines treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

  • Microcentrifuge tubes

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Harvest both adherent and floating cells. For adherent cells, use trypsinization.

  • Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[4]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[4]

Mandatory Visualizations

Signaling Pathway Diagram

The Hippo signaling pathway is a critical regulator of cell proliferation and apoptosis.[6][7] Dysregulation of this pathway is often implicated in cancer development.[6][7] A potential mechanism of action for a novel anti-cancer compound like this compound could involve the modulation of this pathway to induce apoptosis in cancer cells.

Hippo_Signaling_Pathway cluster_MST MST1/2-SAV1 Complex cluster_LATS LATS1/2-MOB1 Complex Upstream_Regulators Upstream Regulators (e.g., Cell-Cell Contact, GPCRs) MST1_2 MST1/2 Upstream_Regulators->MST1_2 SAV1 SAV1 MST1_2->SAV1 LATS1_2 LATS1/2 MST1_2->LATS1_2 P MOB1 MOB1 LATS1_2->MOB1 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ P TEAD TEAD YAP_TAZ->TEAD Apoptosis Apoptosis YAP_TAZ->Apoptosis Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression EWP_815 This compound EWP_815->LATS1_2 Activates?

Caption: Hypothetical activation of the Hippo pathway by this compound.

Experimental Workflow Diagram

A systematic workflow is essential for reproducible and reliable experimental results in cell culture.[8] The following diagram illustrates a typical workflow for evaluating the effects of a test compound.

Experimental_Workflow Start Start: Cell Culture Maintenance Seed Seed Cells in Multi-well Plates Start->Seed Treat Treat with this compound (Dose-Response and Time-Course) Seed->Treat Viability Cell Viability Assay (MTT) Treat->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Apoptosis Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis End End: Report Generation Data_Analysis->End

Caption: General workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for JZP815 in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of JZP815, a potent pan-RAF inhibitor, in enzyme assays. The information is intended to assist researchers in the fields of oncology, signal transduction, and drug discovery in characterizing the biochemical and cellular activity of JZP815 and similar molecules targeting the Mitogen-Activated Protein Kinase (MAPK) pathway.

Introduction to JZP815 and the MAPK Pathway

JZP815 is an orally bioavailable inhibitor of all members of the serine/threonine protein kinase Raf family, which includes A-RAF, B-RAF, and C-RAF.[1] As a pan-RAF inhibitor, JZP815 targets a critical control point in the MAPK signaling cascade. This pathway is a central regulator of cell proliferation, differentiation, and survival.[2][3]

Mutations in the genes encoding components of the MAPK pathway, particularly in RAS and RAF, are common drivers of human cancers.[1] These mutations can lead to constitutive activation of the pathway, promoting uncontrolled tumor growth.[1] JZP815 has been shown to inhibit both monomer- and dimer-driven RAF signaling and is active against various classes of BRAF mutants.[4] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in models with RAF and RAS mutations.[4] JZP815 is currently in Phase 1 clinical trials for advanced or metastatic solid tumors harboring MAPK pathway alterations.[5][6]

Core Concepts for JZP815 Enzyme Assays

The primary goal of an enzyme assay with JZP815 is to determine its potency and selectivity against its target RAF kinases. This is typically achieved through in vitro biochemical assays using purified enzymes and in cell-based assays to assess its activity in a more physiological context.

Biochemical Assays

These assays directly measure the ability of JZP815 to inhibit the enzymatic activity of purified RAF kinases. A common approach is to quantify the phosphorylation of a downstream substrate, such as MEK1. The output of these assays is often an IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cell-Based Assays

Cell-based assays are crucial for understanding how JZP815 affects the MAPK pathway within a living cell. These assays typically involve treating cancer cell lines harboring specific RAF or RAS mutations with the inhibitor and then measuring the phosphorylation of a downstream effector, most commonly ERK1/2. A reduction in phosphorylated ERK (p-ERK) serves as a biomarker of RAF inhibition.

Quantitative Data Summary

Table 1: Representative Biochemical Potency of JZP815 against RAF Kinases

Kinase TargetSubstrateATP ConcentrationJZP815 IC50 (nM)
B-RAF (V600E)MEK110 µM0.5 - 5
C-RAFMEK110 µM1 - 10
A-RAFMEK110 µM5 - 25

Table 2: Representative Cellular Activity of JZP815

Cell LineGenotypeAssay ReadoutJZP815 EC50 (nM)
A375B-RAF V600Ep-ERK Levels10 - 50
HT-29B-RAF V600Ep-ERK Levels15 - 75
SK-MEL-2NRAS Q61Rp-ERK Levels20 - 100

Signaling Pathway and Experimental Workflow Diagrams

MAPK Signaling Pathway

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation JZP815 JZP815 JZP815->RAF

Caption: The RAS-RAF-MEK-ERK (MAPK) signaling pathway and the point of inhibition by JZP815.

Biochemical Kinase Assay Workflow

Biochem_Workflow start Start prepare_reagents Prepare Reagents: - Purified RAF Kinase - MEK1 Substrate - Kinase Buffer - ATP - JZP815 Serial Dilutions start->prepare_reagents add_inhibitor Add JZP815 dilutions to microplate wells prepare_reagents->add_inhibitor add_enzyme Add RAF kinase to wells add_inhibitor->add_enzyme pre_incubate Pre-incubate inhibitor and enzyme add_enzyme->pre_incubate initiate_reaction Initiate reaction by adding ATP and MEK1 pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop reaction and detect signal incubate->stop_reaction data_analysis Data Analysis: - Plot % inhibition vs. [JZP815] - Calculate IC50 stop_reaction->data_analysis end End data_analysis->end

Caption: A generalized workflow for a biochemical RAF kinase inhibition assay.

Experimental Protocols

Protocol 1: In Vitro RAF Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for a luminescent-based assay that measures ADP production, which is directly proportional to kinase activity.

Materials:

  • Purified, active RAF kinase (e.g., B-RAF V600E)

  • Inactive MEK1 substrate

  • JZP815

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • JZP815 Preparation: Prepare a 10-point, 3-fold serial dilution of JZP815 in DMSO. Then, dilute these concentrations into the Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add 1 µL of the diluted JZP815 or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the RAF kinase and MEK1 substrate in Kinase Buffer.

    • Pre-incubate for 15 minutes at room temperature.

  • Kinase Reaction Initiation:

    • Add 2 µL of ATP solution in Kinase Buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific RAF isoform.

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all wells.

    • Normalize the data with the positive control (vehicle-treated) as 100% activity and a no-enzyme or high-concentration inhibitor well as 0% activity.

    • Plot the percent inhibition against the logarithm of the JZP815 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Phospho-ERK Inhibition Assay (In-Cell Western)

This protocol measures the inhibition of ERK phosphorylation in whole cells, providing a functional readout of RAF inhibition.

Materials:

  • Cancer cell line with a known MAPK pathway mutation (e.g., A375 melanoma cells)

  • Complete cell culture medium

  • JZP815

  • Growth factor (e.g., EGF), if required to stimulate the pathway in serum-starved cells

  • Phosphate-Buffered Saline (PBS)

  • 4% Formaldehyde in PBS (Fixation Buffer)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., LI-COR Odyssey Blocking Buffer or 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2

  • Secondary antibodies: IRDye®-conjugated anti-rabbit and anti-mouse antibodies

  • 96-well, black-walled imaging plates

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of JZP815 in the appropriate cell culture medium.

    • If necessary, serum-starve the cells for 4-6 hours prior to treatment.

    • Remove the old medium and add the JZP815-containing medium to the cells. Include a vehicle control (DMSO).

    • Incubate for 2 hours at 37°C.

    • If required, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for the final 10 minutes of incubation.

  • Fixation and Permeabilization:

    • Remove the treatment medium and wash the cells once with cold PBS.

    • Fix the cells by adding Fixation Buffer for 20 minutes at room temperature.

    • Wash the plate three times with PBS containing 0.1% Tween 20 (PBST).

    • Permeabilize the cells by adding Permeabilization Buffer for 20 minutes at room temperature.

    • Wash the plate three times with PBST.

  • Immunostaining:

    • Block the cells with Blocking Buffer for 1.5 hours at room temperature.

    • Prepare a primary antibody solution in Blocking Buffer containing both anti-phospho-ERK and anti-total-ERK antibodies.

    • Incubate the plate with the primary antibody solution overnight at 4°C.

    • Wash the plate five times with PBST.

    • Prepare a secondary antibody solution in Blocking Buffer containing both infrared-conjugated secondary antibodies.

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash the plate five times with PBST, protected from light.

  • Imaging and Analysis:

    • Scan the plate using a two-channel infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for both p-ERK (e.g., 800 nm channel) and total ERK (e.g., 700 nm channel) in each well.

    • Normalize the p-ERK signal to the total ERK signal for each well.

    • Plot the normalized p-ERK/total ERK ratio against the JZP815 concentration and fit a dose-response curve to determine the EC50 value.

Conclusion

The protocols and information provided herein offer a robust framework for investigating the enzymatic and cellular activity of the pan-RAF inhibitor JZP815. By employing both biochemical and cell-based assays, researchers can effectively characterize the potency, selectivity, and mechanism of action of this and other MAPK pathway inhibitors, contributing to the development of novel cancer therapeutics.

References

Application Notes and Protocols for EWP 815 and Representative Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available scientific literature detailing the dosage and administration of EWP 815 in animal models. This compound is described as a disulfiram analogue and a potent inhibitor of inositol polyphosphate 5-phosphatases (Ins(1,4,5)P3 5-phosphatase and Ins(1,4)P2 phosphatase) and dopamine β-hydroxylase.[1] Given the lack of direct data on this compound, this document provides detailed application notes and protocols for a representative compound, Disulfiram , which is structurally and mechanistically related. These protocols are intended to serve as a starting point for researchers and drug development professionals.

Introduction

This compound is a novel investigational compound with a unique pharmacological profile. Its inhibitory action on inositol phosphatases suggests a potential role in modulating the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[2][3] Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders.[4] Additionally, its similarity to disulfiram, a drug with a long history of clinical use for other indications, provides a basis for understanding its potential pharmacokinetic and pharmacodynamic properties.

These application notes provide a summary of dosages and administration routes for disulfiram in common animal models, which can be adapted for initial studies with this compound. Detailed experimental protocols and a visualization of the relevant signaling pathway are also included.

Data Presentation: Disulfiram Dosage and Administration in Animal Models

The following table summarizes quantitative data on the dosage and administration of disulfiram in various animal models from preclinical studies. This information can be used to guide dose selection for initial in vivo studies with this compound.

Animal ModelRoute of AdministrationDosage RangeVehicle/FormulationStudy ContextReference(s)
Mouse Oral (in food)100 - 200 mg/kg of foodHigh-Fat DietObesity and Metabolic Syndrome[5][6]
Intraperitoneal (i.p.)40 - 80 mg/kgNot specifiedAnxiolytic Effects[7]
Intraperitoneal (i.p.)50 mg/kgNot specifiedAnti-cancer Effects (in vivo toxicity study)[8][9]
Oral (gavage)50 - 100 mg/kgDMSO and PEG300Reproductive Capacity[10]
Rat Oral (p.o.)7 mg/kgNot specifiedPharmacokinetics[11]
Intraperitoneal (i.p.)7 mg/kgNot specifiedPharmacokinetics[11]
Oral (p.o.)250 - 1000 mg/rat50% 2-hydroxypropyl-β-cyclodextrinAnxiolytic Effects[12]
Intranasal (i.n.)0.1 - 1.5 mg/rat50% 2-hydroxypropyl-β-cyclodextrinAnxiolytic Effects[12]
Intraperitoneal (i.p.)75 mg/kgNot specifiedAldehyde Dehydrogenase Inhibition[13]
Oral (p.o.)12.5 - 25 mg/kgNot specifiedAlcohol Intake Inhibition[14]
Intraperitoneal (i.p.)4 mg/kgDMSOLiver Fibrosis[8]

Experimental Protocols

Protocol 1: Oral Administration of Disulfiram in a Mouse Model of Obesity

This protocol is adapted from studies investigating the effect of disulfiram on diet-induced obesity in mice.[5][6]

Objective: To assess the effect of orally administered disulfiram on body weight and metabolic parameters in mice fed a high-fat diet.

Materials:

  • Disulfiram powder

  • High-Fat Diet (HFD) pellets

  • Standard Diet (SD) pellets

  • C57BL/6J mice (male, 14 weeks old)

  • Metabolic cages

  • Blood glucose meter

Procedure:

  • Acclimatization: Acclimate mice to the housing conditions for at least one week.

  • Diet-Induced Obesity: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 12 weeks to induce obesity. A control group should be fed a standard diet.

  • Drug Formulation: Prepare HFD pellets containing disulfiram at the desired concentrations (e.g., 100 mg/kg and 200 mg/kg of food). This can be achieved by incorporating the drug into the diet matrix during pellet formulation.

  • Treatment Groups: Divide the obese mice into the following groups (n=10-15 per group):

    • Group 1: High-Fat Diet (HFD) only (Control)

    • Group 2: HFD + Low Dose Disulfiram (e.g., 100 mg/kg food)

    • Group 3: HFD + High Dose Disulfiram (e.g., 200 mg/kg food)

    • Group 4: Standard Diet (SD) (Lean control)

  • Administration: Provide the respective diets to the mice ad libitum for the duration of the study (e.g., 12 weeks).

  • Monitoring:

    • Measure body weight and food intake weekly.

    • Perform metabolic assessments at regular intervals (e.g., every 4 weeks), including glucose tolerance tests and insulin tolerance tests.

    • At the end of the study, collect blood for analysis of metabolic markers (e.g., glucose, insulin, lipids) and harvest tissues for histological analysis.

Protocol 2: Intraperitoneal Administration of Disulfiram in a Rat Model of Liver Fibrosis

This protocol is based on a study evaluating the therapeutic effect of disulfiram in a rat model of carbon tetrachloride (CCl₄)-induced liver fibrosis.[8]

Objective: To determine the efficacy of intraperitoneally administered disulfiram in reducing liver fibrosis in rats.

Materials:

  • Disulfiram powder

  • Dimethyl sulfoxide (DMSO)

  • Carbon tetrachloride (CCl₄)

  • Olive oil

  • Sprague-Dawley rats (male, adult)

  • Syringes and needles for injection

Procedure:

  • Induction of Liver Fibrosis: Induce liver fibrosis by intraperitoneal injection of CCl₄ (e.g., 0.2 ml of a 1:1 solution in olive oil) twice weekly for 8 weeks.

  • Drug Formulation: Dissolve disulfiram in DMSO to the desired concentration.

  • Treatment Groups: One week after the first CCl₄ injection, randomly divide the rats into two groups (n=8 per group):

    • Group 1: CCl₄ + Vehicle (DMSO)

    • Group 2: CCl₄ + Disulfiram (e.g., 4 mg/kg body weight)

  • Administration: Administer disulfiram or vehicle via intraperitoneal injection twice a week for 7 weeks.

  • Monitoring and Endpoint Analysis:

    • Monitor the general health and body weight of the rats throughout the study.

    • At the end of the 8-week period (48 hours after the last injection), euthanize the rats.

    • Collect liver tissues for histological analysis (e.g., Sirius Red staining for collagen deposition) and molecular analysis (e.g., markers of hepatic stellate cell activation).

Visualization of Signaling Pathway

PI3K/Akt Signaling Pathway and the Role of Ins(1,4,5)P3 5-Phosphatase

The following diagram illustrates the PI3K/Akt signaling pathway and highlights the role of inositol polyphosphate 5-phosphatases, the target of this compound. Inhibition of these phosphatases is expected to alter the levels of key signaling molecules, thereby affecting downstream cellular processes.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PtdIns(4,5)P2 PIP3 PtdIns(3,4,5)P3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment 5-Phosphatase Ins(1,4,5)P3 5-Phosphatase PDK1->Akt Phosphorylation Downstream Targets Downstream Targets (Cell Growth, Proliferation, Survival) Akt->Downstream Targets Activation 5-Phosphatase->PIP2 Dephosphorylation This compound This compound This compound->5-Phosphatase Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a general experimental workflow for evaluating the efficacy of a compound like this compound in an animal model of disease.

Experimental_Workflow start Start acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization disease_induction Disease Model Induction (e.g., tumor implantation, diet, etc.) acclimatization->disease_induction randomization Randomization into Treatment Groups disease_induction->randomization treatment Treatment Administration (Vehicle, this compound - multiple doses) randomization->treatment monitoring In-life Monitoring (Body weight, tumor volume, clinical signs) treatment->monitoring endpoint Endpoint Data Collection (Blood, tissues) monitoring->endpoint analysis Data Analysis (Histology, Biomarkers, Statistics) endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for in vivo efficacy studies.

References

Preparing Stock Solutions of EWP 815: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of stock solutions of EWP 815, a disulfiram analogue that acts as a potent inhibitor of inositol polyphosphate 5-phosphatases (specifically Ins(1,4)P2 phosphatase and Ins(1,4,5)P3 5-phosphatase) and dopamine β-hydroxylase.[1][2][3] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This guide outlines the necessary materials, step-by-step procedures, and stability information to aid researchers in their studies involving this compound.

Introduction to this compound

This compound is a valuable research tool for investigating signaling pathways involving inositol phosphates and catecholamines. Its inhibitory action on Ins(1,4,5)P3 5-phosphatase can lead to an accumulation of inositol trisphosphate (InsP3), a key second messenger in the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. Additionally, by inhibiting dopamine β-hydroxylase, this compound can modulate the levels of the neurotransmitters dopamine and norepinephrine, making it relevant for studies in neurobiology and related fields.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.

PropertyValueReference
Chemical Formula C₁₂H₂₂N₄S₄[1]
Molecular Weight 350.59 g/mol [1][2]
CAS Number 20231-01-0[1][2][3]
Appearance Solid
Storage (as powder) 2 years at -20°C[1][2]

Recommended Solvents and Solubility

Based on data for its analogue, disulfiram, and general practices for similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.

SolventRecommended ConcentrationNotesReference
DMSO ≥ 5.93 mg/mL (as a starting point)Disulfiram, an analogue, is soluble in DMSO at concentrations ranging from at least 5.93 mg/mL to 12 mg/mL.[4][5] A similar solubility is anticipated for this compound.[4][5]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol provides a method for preparing a 10 mM stock solution, a commonly used concentration in cell-based assays.

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh out a desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.506 mg of this compound (Molecular Weight = 350.59 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.

Storage and Stability of Stock Solutions

Proper storage is crucial to maintain the activity of the this compound stock solution.

Storage ConditionStabilityReference
4°C in DMSO 2 weeks[1]
-80°C in DMSO 6 months[1]

Signaling Pathways and Experimental Workflow Diagrams

This compound Experimental Workflow

EWP_815_Workflow Experimental Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use start Start weigh Weigh this compound Powder start->weigh Equilibrate to RT add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store use Use in Experiments store->use

Caption: Workflow for preparing and storing this compound stock solutions.

Inhibition of the Inositol Phosphate Signaling Pathway by this compound

Inositol_Phosphate_Pathway This compound Inhibition of Ins(1,4,5)P3 5-Phosphatase PIP2 PIP2 IP3 Ins(1,4,5)P3 PIP2->IP3 Activation PLC PLC IP2 Ins(1,4)P2 IP3->IP2 Metabolism Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates IP3_5P Ins(1,4,5)P3 5-Phosphatase IP3_5P->IP3 Dephosphorylates EWP815 This compound EWP815->IP3_5P Inhibits

Caption: this compound inhibits Ins(1,4,5)P3 5-phosphatase, leading to increased InsP3.

Inhibition of the Dopamine to Norepinephrine Conversion by this compound

Dopamine_Pathway This compound Inhibition of Dopamine β-Hydroxylase Dopamine Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Conversion DBH Dopamine β-Hydroxylase EWP815 This compound EWP815->DBH Inhibits

Caption: this compound blocks the conversion of dopamine to norepinephrine.

Safety Precautions

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the powder and concentrated stock solutions should be performed in a well-ventilated area or a chemical fume hood.

References

EWP-815: A Potent Inhibitor for Elucidating Inositol Phosphate Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

EWP-815, a disulfiram analogue, has emerged as a valuable pharmacological tool for the investigation of inositol phosphate signaling pathways. This small molecule acts as a potent inhibitor of inositol 1,4-bisphosphate (Ins(1,4)P₂) phosphatase and inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) 5-phosphatase, key enzymes responsible for the degradation of the second messenger Ins(1,4,5)P₃. By blocking these phosphatases, EWP-815 effectively elevates the intracellular levels of Ins(1,4,5)P₃, allowing for detailed study of its downstream effects on calcium mobilization and other cellular processes. These application notes provide a comprehensive overview of EWP-815, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in studying inositol phosphate signaling.

Mechanism of Action

The inositol phosphate signaling cascade is initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane to generate two second messengers: diacylglycerol (DAG) and Ins(1,4,5)P₃. Ins(1,4,5)P₃ diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores. This elevation in cytosolic Ca²⁺ concentration mediates a wide array of cellular responses.

The signaling is terminated, in part, by the sequential dephosphorylation of Ins(1,4,5)P₃. Ins(1,4,5)P₃ 5-phosphatase removes the phosphate group at the 5-position to produce Ins(1,4)P₂. Subsequently, Ins(1,4)P₂ phosphatase can further dephosphorylate Ins(1,4)P₂. EWP-815 exerts its effects by inhibiting both of these phosphatases, thereby prolonging the intracellular signal of Ins(1,4,5)P₃.

Quantitative Data

The inhibitory potency of EWP-815 against inositol phosphatases has been quantified in studies using GH₃ pituitary tumor cells. The following tables summarize the key quantitative data for EWP-815.

Target EnzymeCell FractionIC₅₀ (µM)
Ins(1,4,5)P₃ 5-phosphataseSoluble8
Ins(1,4,5)P₃ 5-phosphataseParticulate6
Ins(1,4)P₂ phosphataseNot specifiedMore potent than on Ins(1,4,5)P₃ 5-phosphatase

Table 1: Inhibitory Potency of EWP-815 on Inositol Phosphatases.

Cell LineStimulusEffect of EWP-815IC₅₀ (µM)
GH₃ cellsTRH (3 µM)Inhibition of inositol phospholipid breakdown83 (soluble enzymes)
GH₃ cellsTRH (100 µM)Inhibition of inositol phospholipid breakdown71 (particulate enzymes)

Table 2: Effect of EWP-815 on Stimulated Inositol Phospholipid Breakdown.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Inositol_Phosphate_Signaling_Pathway cluster_ER PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG IP3 Ins(1,4,5)P₃ PLC->IP3 PIP2 PIP₂ PIP2->PLC IP3R Ins(1,4,5)P₃ Receptor IP3->IP3R Pase5 Ins(1,4,5)P₃ 5-Phosphatase IP3->Pase5 ER Endoplasmic Reticulum Ca2_cyto Cytosolic Ca²⁺ IP3R->Ca2_cyto Release Ca2_ER Ca²⁺ Cellular_Response Cellular Response Ca2_cyto->Cellular_Response IP2 Ins(1,4)P₂ Pase1 Ins(1,4)P₂ 1-Phosphatase IP2->Pase1 IP1 Ins(1)P Pase5->IP2 Pase1->IP1 EWP815 EWP-815 EWP815->Pase5 EWP815->Pase1 Experimental_Workflow start Start culture Culture GH₃ cells start->culture radiolabel Radiolabel with [³H]-myo-inositol culture->radiolabel prepare_fractions Prepare Soluble and Particulate Fractions radiolabel->prepare_fractions assay_choice Select Assay prepare_fractions->assay_choice phosphatase_assay Phosphatase Activity Assay assay_choice->phosphatase_assay In vitro breakdown_assay TRH-Stimulated Inositol Phospholipid Breakdown Assay assay_choice->breakdown_assay Cell-based add_ewp_phosphatase Add EWP-815 and [³H]-Ins(1,4,5)P₃ or [³H]-Ins(1,4)P₂ phosphatase_assay->add_ewp_phosphatase add_ewp_breakdown Pre-incubate with EWP-815 breakdown_assay->add_ewp_breakdown incubate_phosphatase Incubate add_ewp_phosphatase->incubate_phosphatase separate_phosphatase Separate Inositol Phosphates (HPLC) incubate_phosphatase->separate_phosphatase quantify_phosphatase Quantify Radioactivity separate_phosphatase->quantify_phosphatase end End quantify_phosphatase->end stimulate_trh Stimulate with TRH add_ewp_breakdown->stimulate_trh extract_ips Extract Inositol Phosphates stimulate_trh->extract_ips separate_breakdown Separate Inositol Phosphates (HPLC) extract_ips->separate_breakdown quantify_breakdown Quantify Radioactivity separate_breakdown->quantify_breakdown quantify_breakdown->end

Application of EWP 815 in Neuroscience Research: No Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific literature and clinical trial databases, no information was found regarding the application of a compound designated "EWP 815" in the field of neuroscience research. The search did not yield any preclinical or clinical studies, application notes, or experimental protocols related to this compound for neurological applications.

A search for similarly named compounds identified "JZP815," a substance currently under investigation in a Phase 1 clinical trial for the treatment of advanced or metastatic solid tumors with alterations in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] However, there is no indication from the available data that JZP815 has been studied for any application in neuroscience.

The MAPK signaling pathway is a crucial cascade involved in regulating cell proliferation, differentiation, and survival. While this pathway does play a role in neuronal function and its dysregulation has been implicated in some neurological disorders, the current research focus for JZP815, as per the available documentation, is exclusively on its potential as a cancer therapeutic.[1]

Therefore, at present, there are no established application notes or protocols for the use of a compound named this compound in neuroscience research. Researchers, scientists, and drug development professionals are advised that information on this specific topic is not available in the public domain.

References

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: EWP 815

Product Description: this compound is a novel, selective modulator of the dopamine D2 receptor (D2R), designed for preclinical research in dopamine-related central nervous system (CNS) disorders. Its unique mechanism of action offers the potential to stabilize dopaminergic tone, suggesting therapeutic utility in conditions characterized by either dopamine deficiency, such as Parkinson's disease, or dopamine hyperactivity, such as schizophrenia. These application notes provide an overview of this compound's pharmacological profile and detailed protocols for its use in relevant in vivo models.

Mechanism of Action

This compound acts as a G-protein-biased partial agonist at the dopamine D2 receptor. It preferentially signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, without significantly recruiting β-arrestin.[1][2][3][4] This biased agonism is hypothesized to normalize dopamine neurotransmission by enhancing signaling in hypodopaminergic states and attenuating it in hyperdopaminergic states, while potentially reducing the side effects associated with non-biased D2R ligands.

Applications
  • In vitro: Characterization of D2R signaling pathways, competitive binding assays, and functional assays in cell lines expressing dopamine receptors.

  • In vivo: Investigation of motor function in rodent models of Parkinson's disease and evaluation of antipsychotic-like activity in rodent models of schizophrenia.[5][6]

Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

ReceptorKᵢ (nM)
Dopamine D1875
Dopamine D2 2.1
Dopamine D315.4
Dopamine D425.6
Serotonin 5-HT₂ₐ150
Adrenergic α₁>1000

Data presented are mean values from competitive radioligand binding assays.

Table 2: Effect of this compound on Amphetamine-Induced Hyperlocomotion in Rats

A common preclinical model to assess potential antipsychotic efficacy involves reversing the hyperlocomotion induced by dopamine agonists like amphetamine.[7][8]

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (m) (Mean ± SEM)% Inhibition of Amphetamine Effect
Vehicle + Saline-150.5 ± 12.3N/A
Vehicle + Amphetamine1.5650.2 ± 45.80%
This compound + Amphetamine1525.1 ± 38.925.0%
This compound + Amphetamine3350.6 ± 29.1*59.9%
This compound + Amphetamine10210.8 ± 18.5 87.9%
Haloperidol + Amphetamine0.1185.4 ± 15.792.9%

*p<0.05, **p<0.01 compared to Vehicle + Amphetamine group. N=8 rats per group.

Table 3: Effect of this compound on Motor Performance in a 6-OHDA Mouse Model of Parkinson's Disease

The 6-hydroxydopamine (6-OHDA) lesion model is a widely used paradigm to study Parkinson's disease, inducing degeneration of dopamine neurons.[9] Motor function can be assessed using tests like the rotarod.[6][10]

Treatment GroupDose (mg/kg, i.p.)Latency to Fall (s) on Rotarod (Mean ± SEM)
Sham + Vehicle-185.4 ± 10.2
6-OHDA + Vehicle-65.2 ± 8.5
6-OHDA + this compound0.598.7 ± 9.1*
6-OHDA + this compound1.0135.3 ± 11.4
6-OHDA + this compound2.0150.1 ± 12.8
6-OHDA + L-DOPA6160.5 ± 13.1**

*p<0.05, **p<0.01 compared to 6-OHDA + Vehicle group. N=10 mice per group.

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Extracellular Dopamine Measurement

This protocol describes the measurement of extracellular dopamine in the striatum of freely moving rats following administration of this compound.[11][12][13]

Materials:

  • This compound, vehicle solution

  • Adult male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 4 mm membrane)

  • Syringe pump, liquid swivel, and collection vials

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Implant a guide cannula targeting the striatum.

    • Allow the animal to recover for at least 48 hours post-surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[14]

    • Allow a 90-120 minute stabilization period.

    • Collect baseline samples every 20 minutes for at least one hour.

    • Administer this compound or vehicle (intraperitoneally or subcutaneously).

    • Continue collecting dialysate samples for at least 3 hours post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for dopamine content using HPLC with electrochemical detection.

    • Quantify dopamine levels by comparing them to a standard curve.

    • Express data as a percentage of the average baseline dopamine concentration.

Protocol 2: Assessment of Antipsychotic-like Activity using Prepulse Inhibition (PPI)

This protocol is for assessing the ability of this compound to reverse deficits in sensorimotor gating induced by an NMDA receptor antagonist like dizocilpine (MK-801), a model relevant to schizophrenia.[5][8]

Materials:

  • This compound, dizocilpine (MK-801), vehicle solution

  • Adult male Wistar rats (275-325g)

  • Startle response measurement system with sound-attenuating chambers

  • Software for controlling acoustic stimuli and recording responses

Procedure:

  • Acclimatization:

    • Handle rats for several days before testing.

    • On the test day, allow rats to acclimate to the testing room for at least 60 minutes.

  • Drug Administration:

    • Administer this compound or vehicle.

    • After a predetermined pretreatment time (e.g., 30 minutes), administer dizocilpine (e.g., 0.1 mg/kg) or saline.

  • PPI Testing Session:

    • Place the rat in the startle chamber and allow a 5-minute habituation period with background white noise (e.g., 65 dB).

    • The test session consists of various trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).

      • Prepulse-pulse trials: A weaker, non-startling prepulse stimulus (e.g., 73, 77, or 81 dB for 20 ms) presented 100 ms before the 120 dB pulse.

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • Record the maximal startle amplitude for each trial.

  • Data Analysis:

    • Calculate the percent prepulse inhibition (%PPI) for each prepulse intensity as follows: %PPI = 100 - [(Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100]

    • Analyze the data using ANOVA to determine the effects of treatment on dizocilpine-induced PPI deficits.

Visualizations

Signaling Pathway of this compound

EWP_815_Signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein D2R Dopamine D2 Receptor G_alpha Gαi/o D2R->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts EWP815 This compound (Partial Agonist) EWP815->D2R Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Hypothetical signaling pathway of this compound at the D2 receptor.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow cluster_pre Preparation cluster_exp Experiment Day cluster_post Analysis Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Animal Recovery (≥48 hours) Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Stabilization Stabilization Period (90-120 min) Probe_Insertion->Stabilization Baseline Baseline Sample Collection (3 x 20 min) Stabilization->Baseline Treatment Administer this compound or Vehicle Baseline->Treatment Post_Treatment Post-Treatment Sample Collection (≥3 hours) Treatment->Post_Treatment HPLC HPLC-ED Analysis of Dopamine Post_Treatment->HPLC Data_Analysis Data Quantification and Statistical Analysis HPLC->Data_Analysis

Caption: Workflow for a typical in vivo microdialysis experiment.

Drug Discovery Cascade for Dopamine Modulators

Drug_Screening_Cascade node1 Primary Screen High-throughput binding assay D2 Receptor Affinity node2 Secondary Screen Functional cell-based assays cAMP Inhibition β-Arrestin Recruitment node1:f0->node2:f0 node1:f0->node2:f1 node3 In Vivo PK/PD Pharmacokinetics in rodents Brain Penetration Target Engagement node2->node3 node4 Behavioral Models Disease-relevant animal models Parkinson's Model (e.g., Rotarod) Schizophrenia Model (e.g., PPI) node3->node4 node5 Lead Optimization node4->node5

Caption: Logical flow for preclinical screening of a dopamine modulator.

References

Application Notes and Protocols for Measuring EWP 815 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is a frequent occurrence in many human cancers, making it a prime target for therapeutic intervention.[2][3] EWP 815 is a novel, potent, and selective inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K). These application notes provide detailed methodologies for assessing the efficacy of this compound in both in vitro and in vivo models. The protocols outlined below are designed to offer a robust framework for characterizing the biochemical and cellular effects of this compound, determining its potency, and evaluating its anti-tumor activity.

Data Presentation: Summarized Quantitative Data

The following tables provide a summary of representative quantitative data for this compound, illustrating its inhibitory activity and effects on cancer cell lines.

Table 1: Biochemical Potency of this compound Against Class I PI3K Isoforms

IsoformIC50 (nM)
PI3Kα (p110α)5
PI3Kβ (p110β)250
PI3Kδ (p110δ)450
PI3Kγ (p110γ)800

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. Data is representative of typical isoform-selective inhibitors.[4][5]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (72-hour treatment)

Cell LineCancer TypePIK3CA StatusIC50 (µM)
MCF-7Breast CancerE545K Mutant0.8
T47DBreast CancerH1047R Mutant0.6
BT-474Breast CancerK111N Mutant1.2
MDA-MB-231Breast CancerWild-Type>10
A549Lung CancerWild-Type>10

IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation.[6]

Table 3: In Vivo Efficacy of this compound in a PIK3CA-Mutant Breast Cancer Xenograft Model (MCF-7)

Treatment GroupDoseTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2.5
This compound25 mg/kg, daily45-1.0
This compound50 mg/kg, daily82-3.2

Tumor growth inhibition is calculated at the end of a 21-day study. Data is representative of published studies on PI3Kα inhibitors.[7][8]

Signaling Pathways and Experimental Workflows

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation PTEN PTEN PTEN->PIP3 Inhibition EWP815 This compound EWP815->PI3K

PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_exp Experimental Steps start Cell Culture & Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (Nitrocellulose) sds->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody (e.g., p-Akt, Akt) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Workflow for Western blot analysis of PI3K pathway modulation.

MTT_Assay_Workflow cluster_exp Experimental Steps seeding Seed Cells in 96-well Plate treatment Add Serial Dilutions of this compound seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_inc Incubate (4 hours) to form Formazan mtt_add->formazan_inc solubilize Solubilize Crystals (DMSO) formazan_inc->solubilize read Measure Absorbance (570 nm) solubilize->read analysis Calculate IC50 read->analysis

Workflow for the MTT cell proliferation assay.

Experimental Protocols

Protocol 1: Western Blot for Phospho-Akt (Ser473) and Total Akt

This protocol is used to determine the effect of this compound on the PI3K signaling pathway by measuring the phosphorylation of a key downstream effector, Akt.[9][10]

Materials:

  • Cancer cell lines (e.g., MCF-7, T47D)

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% BSA in TBS-T)[11]

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).[12]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[13]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.

Protocol 2: MTT Cell Proliferation Assay

This colorimetric assay measures cell viability and proliferation, which is a key indicator of a compound's cytotoxic or cytostatic effects.[14][15]

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate overnight.[16][17]

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO).[16]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[15][18]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14][18]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.[19]

Protocol 3: In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model bearing human tumor xenografts.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • PIK3CA-mutant cancer cell line (e.g., MCF-7)

  • Matrigel

  • This compound formulation for oral gavage

  • Vehicle control formulation

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10⁶ MCF-7 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound or vehicle control daily via oral gavage.

  • Monitoring: Measure tumor volume with calipers and record the body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Study Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the statistical significance of the differences in tumor volume between the groups. Monitor for any signs of toxicity, such as significant body weight loss.[7]

References

Application Notes and Protocols for a Hypothetical Therapeutic Agent: EWP 815

Author: BenchChem Technical Support Team. Date: November 2025

Topic: EWP 815 Cellular Uptake and Distribution Methods

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview of the methods to characterize the cellular uptake and intracellular distribution of the hypothetical therapeutic agent, this compound. Understanding how this compound enters cells and where it localizes is critical for optimizing its therapeutic efficacy and minimizing off-target effects. The following protocols and data presentation guidelines are designed to assist researchers in conducting these essential studies.

Section 1: Mechanisms of Cellular Uptake

The entry of therapeutic agents into cells is often mediated by specific endocytic pathways. For a nanoparticle-based agent like this compound, common mechanisms include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The uptake is typically an active, energy-dependent process.

Key Cellular Uptake Pathways:
  • Clathrin-Mediated Endocytosis (CME): This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles containing the extracellular cargo.

  • Caveolae-Mediated Endocytosis (CvME): This process is driven by caveolin proteins and occurs in flask-shaped membrane invaginations called caveolae.

  • Macropinocytosis: A non-selective process where large gulps of the extracellular medium are internalized into the cell in large vesicles called macropinosomes.

The specific pathway utilized can be cell-type dependent and influenced by the physicochemical properties of the therapeutic agent.

Experimental Workflow for Determining Uptake Mechanism

The general workflow to elucidate the cellular uptake mechanism of this compound involves treating cells with the compound in the presence and absence of specific pharmacological inhibitors of endocytosis.

G cluster_workflow Experimental Workflow: Uptake Mechanism cluster_quantification Quantification Methods start Seed cells and allow to adhere overnight pretreat Pre-treat cells with endocytosis inhibitors start->pretreat treat Treat cells with fluorescently-labeled this compound pretreat->treat incubate Incubate for a defined period (e.g., 2-4 hours) treat->incubate wash Wash cells to remove unbound this compound incubate->wash quantify Quantify cellular uptake wash->quantify flow Flow Cytometry quantify->flow microscopy Fluorescence Microscopy quantify->microscopy plate_reader Plate-based Fluorimetry quantify->plate_reader

Fig 1. Workflow for investigating this compound uptake pathways.

Section 2: Experimental Protocols

Protocol 2.1: In Vitro Cellular Uptake Quantification using Flow Cytometry

This protocol details the use of flow cytometry to quantify the uptake of fluorescently-labeled this compound.

Materials:

  • Fluorescently-labeled this compound

  • Cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.

  • Treatment: Remove the culture medium and replace it with fresh medium containing fluorescently-labeled this compound at the desired concentration.

  • Incubation: Incubate the cells for a specified time (e.g., 4 hours) at 37°C. For energy-dependence assessment, a control plate can be incubated at 4°C.

  • Washing: Aspirate the treatment medium and wash the cells three times with cold PBS to remove any unbound this compound.

  • Cell Detachment: Add trypsin-EDTA to each well and incubate until the cells detach.

  • Neutralization: Add complete medium to neutralize the trypsin and transfer the cell suspension to flow cytometry tubes.

  • Analysis: Analyze the cells on a flow cytometer, quantifying the mean fluorescence intensity, which is proportional to the amount of internalized this compound.

Protocol 2.2: Determination of Endocytic Pathway using Chemical Inhibitors

This protocol uses specific inhibitors to identify the primary mechanism of this compound cellular entry.

Materials:

  • Same as Protocol 2.1

  • Endocytosis inhibitors (e.g., Chlorpromazine for clathrin-mediated, Filipin for caveolae-mediated, Amiloride for macropinocytosis).

Procedure:

  • Cell Seeding: Follow step 1 from Protocol 2.1.

  • Inhibitor Pre-treatment: Remove the culture medium and pre-incubate the cells with medium containing the specific endocytosis inhibitor for 1 hour at 37°C.

  • Co-treatment: Without washing, add fluorescently-labeled this compound to the inhibitor-containing medium.

  • Incubation and Analysis: Follow steps 3-7 from Protocol 2.1. A significant reduction in fluorescence intensity in the presence of a specific inhibitor suggests the involvement of that pathway.

Quantitative Data Summary

The results from these experiments can be summarized in a table for clear comparison.

Treatment ConditionThis compound Concentration (µg/mL)Mean Fluorescence Intensity (Arbitrary Units)% Uptake Inhibition
Control (37°C) 1015,000 ± 1,2000%
Control (4°C) 102,500 ± 30083.3%
+ Chlorpromazine 106,000 ± 75060.0%
+ Filipin 1013,500 ± 1,10010.0%
+ Amiloride 1014,000 ± 1,3006.7%

Data are presented as mean ± standard deviation from three independent experiments.

Section 3: Intracellular Distribution and Trafficking

Once inside the cell, the distribution of this compound to specific organelles is crucial for its mechanism of action. Confocal microscopy is a powerful tool for visualizing the subcellular localization of fluorescently-labeled compounds.

Protocol 3.1: Subcellular Localization using Confocal Microscopy

Materials:

  • Fluorescently-labeled this compound

  • Cell line of interest

  • Glass-bottom culture dishes

  • Organelle-specific fluorescent trackers (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria)

  • Paraformaldehyde (PFA) for fixation

  • DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Treatment: Treat the cells with fluorescently-labeled this compound for the desired time.

  • Organelle Staining: In the last 30 minutes of incubation, add the organelle-specific tracker to the medium.

  • Washing: Wash the cells with PBS.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Nuclear Staining: Wash the cells and then stain with DAPI for 5 minutes.

  • Imaging: Wash the cells again and image using a confocal microscope. Co-localization between the this compound signal and the organelle tracker signal indicates accumulation in that specific compartment.

Signaling Pathway Diagram

The intracellular fate of this compound can be influenced by signaling pathways that regulate endosomal trafficking and lysosomal degradation.

G cluster_pathway Intracellular Trafficking of this compound cluster_uptake Cellular Uptake EWP_ext Extracellular This compound CME Clathrin-mediated Endocytosis EWP_ext->CME CvME Caveolae-mediated Endocytosis EWP_ext->CvME EarlyEndosome Early Endosome CME->EarlyEndosome CvME->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Recycling Recycling to Plasma Membrane EarlyEndosome->Recycling Lysosome Lysosome (Degradation) LateEndosome->Lysosome

Fig 2. Potential intracellular trafficking pathways for this compound.

Section 4: Alternative Quantification Methods

While fluorescence-based methods are common, other techniques can provide more absolute quantification, especially if this compound contains a unique element.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

If this compound is a nanoparticle containing a metal (e.g., gold, iron), ICP-MS can be used to precisely quantify the mass of the element within the cells, which directly correlates to the amount of this compound.

Brief Protocol:

  • Treat cells with this compound as described previously.

  • Wash the cells extensively to remove all extracellular particles.

  • Lyse the cells and digest the lysate with strong acid (e.g., nitric acid).

  • Analyze the digested samples by ICP-MS to determine the concentration of the specific element.

  • Normalize the result to the total protein concentration or cell number.

Data Summary for ICP-MS
Cell TypeThis compound Size (nm)This compound Uptake (ng/10^4 cells)
HepG2 50665.0 ± 108.9
L02 5069.1 ± 28.3

Hypothetical data adapted from studies on gold nanoparticles, demonstrating cell-type dependent uptake.

Conclusion

The protocols and guidelines presented here provide a robust framework for characterizing the cellular uptake and distribution of the hypothetical agent this compound. By employing a combination of techniques, including flow cytometry, confocal microscopy, and ICP-MS, researchers can gain a detailed understanding of its cellular pharmacology, which is essential for its continued development as a therapeutic candidate.

Application Notes: Modulation of the cAMP Second Messenger Pathway Using Forskolin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "EWP 815" did not yield specific information regarding its mechanism of action on second messenger pathways. The following application note has been generated using Forskolin , a well-characterized adenylyl cyclase activator, as a representative compound to illustrate the principles, protocols, and data presentation requested. These notes are intended for research purposes only.

Introduction

Second messengers are crucial intracellular signaling molecules that relay signals from cell-surface receptors to effector proteins, leading to a cellular response. Cyclic adenosine monophosphate (cAMP) is a key second messenger involved in numerous physiological processes, including metabolism, gene transcription, and neuronal signaling.[1] The levels of intracellular cAMP are tightly regulated by the activity of two enzyme families: adenylyl cyclases (AC), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which degrade cAMP.

Forskolin is a labdane diterpene isolated from the plant Coleus forskohlii. It is a widely used research tool due to its ability to directly activate most isoforms of adenylyl cyclase, thereby increasing intracellular cAMP levels.[1][2][3] This activation occurs independently of G-protein coupled receptors (GPCRs), making Forskolin an invaluable tool for studying the downstream effects of the cAMP signaling cascade in isolation.[1][4] This document provides detailed protocols for utilizing Forskolin to modulate the cAMP pathway and assess its downstream consequences.

Mechanism of Action

Forskolin directly binds to the catalytic subunit of adenylyl cyclase, stabilizing an active conformation of the enzyme.[1] This leads to a rapid and robust increase in the conversion of ATP to cAMP.[5] Elevated cAMP levels subsequently activate downstream effectors, most notably Protein Kinase A (PKA). The activation of PKA initiates a phosphorylation cascade, leading to the modulation of various cellular proteins, including transcription factors like the cAMP response element-binding protein (CREB), which, upon phosphorylation at Serine 133, regulates the transcription of target genes.[6][7]

a_p_p_l_i_c_a_t_i_o_n___n_o_t_e_s____m_o_d_u_l_a_t_i_o_n__o_f__t_h_e__c_a_m_p__s_e_c_o_n_d__m_e_s_s_e_n_g_e_r__p_a_t_h_w_a_y__u_s_i_n_g__f_o_r_s_k_o_l_i_n__1 cluster_membrane Plasma Membrane Forskolin Forskolin AC Adenylyl Cyclase (AC) Forskolin->AC Activates cAMP cAMP (Second Messenger) ATP ATP ATP->cAMP  AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB (Ser133) CREB->pCREB Gene Gene Transcription pCREB->Gene Response Cellular Response Gene->Response

Caption: Forskolin-mediated activation of the cAMP signaling pathway.

Quantitative Data Summary

The following table summarizes the typical pharmacological properties of Forskolin in a common cell line used for signaling studies. Values are representative and may vary based on cell type and experimental conditions.

ParameterCell LineValueDescription
EC50 HEK293~10 µMThe concentration of Forskolin that elicits a half-maximal increase in intracellular cAMP levels.[8][9]
Time to Peak cAMP HEK29310-15 minThe time required to reach the maximum intracellular cAMP concentration after stimulation.[10]
Optimal Concentration Various1-50 µMEffective concentration range for robust activation of adenylyl cyclase in most cell-based assays.

Experimental Protocols

Protocol for Measuring Intracellular cAMP Levels

This protocol describes the use of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify intracellular cAMP levels in cultured cells following treatment with Forskolin.

4.1.1 Materials

  • HEK293 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Forskolin stock solution (10 mM in DMSO)

  • Cell Lysis Buffer (e.g., 0.1 M HCl with 0.5% Triton X-100)

  • Commercially available cAMP ELISA Kit (e.g., Elabscience®, Cell Biolabs Inc.)[11][12]

  • Microplate reader capable of measuring absorbance at 450 nm

4.1.2 Experimental Workflow

a_p_p_l_i_c_a_t_i_o_n___n_o_t_e_s____m_o_d_u_l_a_t_i_o_n__o_f__t_h_e__c_a_m_p__s_e_c_o_n_d__m_e_s_s_e_n_g_e_r__p_a_t_h_w_a_y__u_s_i_n_g__f_o_r_s_k_o_l_i_n__2 start Seed Cells (e.g., 96-well plate) culture Culture for 24-48h (to ~80% confluency) start->culture treat Treat with Forskolin (Dose-response, 15 min) culture->treat lyse Aspirate Media & Lyse Cells (e.g., 0.1 M HCl) treat->lyse elisa Perform cAMP ELISA on Lysates lyse->elisa read Read Absorbance (450 nm) elisa->read analyze Analyze Data (Calculate cAMP concentration) read->analyze

Caption: Experimental workflow for cAMP measurement.

4.1.3 Procedure

  • Cell Seeding: Seed HEK293 cells in a 96-well tissue culture plate at a density of 50,000 cells/well. Allow cells to adhere and grow for 24-48 hours until they reach approximately 80-90% confluency.

  • Cell Treatment:

    • Prepare serial dilutions of Forskolin in serum-free media (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

    • Aspirate the culture medium from the wells.

    • Add 100 µL of the Forskolin dilutions or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 15 minutes.

  • Cell Lysis:

    • After incubation, aspirate the treatment media.

    • Add 100 µL of Cell Lysis Buffer to each well.

    • Incubate on a plate shaker for 10-20 minutes at room temperature to ensure complete lysis.

  • cAMP ELISA:

    • Perform the cAMP ELISA according to the manufacturer's instructions.[11][12][13] A typical competitive ELISA procedure involves:

      • Adding cell lysates and standards to wells pre-coated with an anti-cAMP antibody.

      • Adding a fixed amount of HRP-conjugated cAMP, which competes with the cAMP in the sample for antibody binding sites.

      • Incubating for the specified time (e.g., 2-3 hours).

      • Washing the plate to remove unbound reagents.

      • Adding a substrate solution (e.g., TMB) that develops color in proportion to the amount of HRP-cAMP bound.

      • Stopping the reaction with a stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the cAMP standards versus their known concentrations.

    • Calculate the cAMP concentration in the unknown samples by interpolating their absorbance values from the standard curve. The signal is inversely proportional to the amount of cAMP in the sample.

Protocol for Downstream PKA Activity Assay

This protocol measures the activity of PKA, a primary effector of cAMP, using a colorimetric kinase activity assay kit.

4.2.1 Materials

  • Cell lysates prepared as in section 4.1.3 (or using a non-acidic lysis buffer provided with the kit).

  • Commercially available PKA Kinase Activity Assay Kit (e.g., Abcam, Enzo Life Sciences).[14][15] These kits typically include:

    • Microplate pre-coated with a PKA-specific substrate.

    • ATP solution.

    • Phospho-specific substrate antibody.

    • HRP-conjugated secondary antibody.

    • Wash buffers and substrate reagent (TMB).

  • Microplate reader (450 nm).

4.2.2 Experimental Workflow

a_p_p_l_i_c_a_t_i_o_n___n_o_t_e_s____m_o_d_u_l_a_t_i_o_n__o_f__t_h_e__c_a_m_p__s_e_c_o_n_d__m_e_s_s_e_n_g_e_r__p_a_t_h_w_a_y__u_s_i_n_g__f_o_r_s_k_o_l_i_n__3 start Prepare Cell Lysates (from control & treated cells) add_lysate Add Lysates to Substrate-Coated Plate start->add_lysate add_atp Initiate Reaction (Add ATP) add_lysate->add_atp incubate_kinase Incubate (e.g., 90 min at 30°C) add_atp->incubate_kinase add_ab1 Add Phospho-Specific Primary Antibody incubate_kinase->add_ab1 add_ab2 Add HRP-Conjugated Secondary Antibody add_ab1->add_ab2 develop Add TMB Substrate & Stop Solution add_ab2->develop read Read Absorbance (450 nm) develop->read

Caption: Workflow for PKA colorimetric activity assay.

4.2.3 Procedure

  • Sample Preparation: Prepare cell lysates from control and Forskolin-treated cells as described in the kit's manual. Ensure protein concentrations are equal across all samples.

  • Kinase Reaction:

    • Add the prepared cell lysates to the wells of the PKA substrate microtiter plate.

    • Initiate the phosphorylation reaction by adding the ATP solution to each well.

    • Incubate the plate for the recommended time and temperature (e.g., 60-90 minutes at 30°C).

  • Detection:

    • Terminate the reaction and wash the wells according to the protocol.

    • Add the phospho-specific primary antibody, which will bind only to the phosphorylated substrate. Incubate for ~60 minutes.

    • Wash the plate, then add the HRP-conjugated secondary antibody. Incubate for ~30 minutes.

    • Wash the plate thoroughly to remove unbound secondary antibody.

  • Data Acquisition:

    • Add the TMB substrate solution to each well. A blue color will develop.

    • After a final incubation (e.g., 30 minutes), add the stop solution, which will turn the color to yellow.

    • Immediately measure the absorbance at 450 nm. The signal intensity is directly proportional to the PKA activity in the sample.

Expected Results & Interpretation

Treatment of cells with Forskolin is expected to cause a dose-dependent increase in intracellular cAMP levels, which should plateau at higher concentrations. This increase in cAMP will subsequently lead to a measurable increase in PKA kinase activity. By comparing the results from treated and untreated cells, researchers can confirm the engagement of the cAMP/PKA pathway and use this system to study further downstream events, such as the phosphorylation of CREB or the regulation of specific gene expression.[6][16][17]

References

Troubleshooting & Optimization

EWP 815 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with EWP 815. As specific solubility data for this compound is not publicly available, this guide offers general strategies and best practices for handling poorly soluble research compounds.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound for my experiment. What are the first steps I should take?

A1: When encountering solubility issues with a new compound like this compound, a systematic approach is recommended. Start with small amounts of the compound and test a range of common laboratory solvents. It is crucial to begin with solvents that are compatible with your downstream experimental assay. For instance, for cell-based assays, the final concentration of organic solvents like DMSO should typically be kept low (e.g., <0.5%) to avoid cellular toxicity.

Q2: What are some common solvents I can try for dissolving this compound?

A2: For novel compounds, a good starting point is to test solubility in a panel of solvents with varying polarities. Commonly used organic solvents in a research setting include dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone.[1][2] For in vivo studies, biocompatible solvents or co-solvent systems are necessary. A summary of common laboratory solvents is provided in Table 1.

Q3: My compound dissolves in an organic solvent, but precipitates when I add it to my aqueous assay buffer. What can I do?

A3: This is a common issue known as precipitation upon dilution. Here are several strategies to troubleshoot this problem:

  • Lower the Final Concentration: The simplest solution is to determine the highest concentration of this compound that remains in solution in your final assay buffer.

  • Modify the Buffer: Adjusting the pH of the aqueous buffer can sometimes improve the solubility of a compound, especially if it has ionizable groups.[3][4]

  • Use a Co-solvent System: Preparing the final solution with a small percentage of a water-miscible organic co-solvent can help maintain solubility.[5]

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can help to solubilize compounds in aqueous solutions for in vitro assays.[4][6][7]

Q4: Are there any physical methods I can use to help dissolve this compound?

A4: Yes, several physical methods can aid in the dissolution of a challenging compound:

  • Sonication: Using an ultrasonic bath can help to break down aggregates and increase the rate of dissolution.

  • Vortexing: Vigorous mixing can facilitate the dissolution process.

  • Gentle Heating: For some compounds, gentle warming of the solvent can increase solubility. However, this should be done with caution to avoid thermal degradation of the compound. Always check the compound's stability at elevated temperatures.

Troubleshooting Guides

Guide 1: Systematic Solvent Testing Protocol

This guide outlines a step-by-step process for identifying a suitable solvent for this compound.

Experimental Protocol:

  • Preparation: Aliquot a small, pre-weighed amount of this compound (e.g., 1 mg) into several separate, inert vials.

  • Solvent Addition: To each vial, add a measured volume of a single test solvent (e.g., 100 µL) from the list in Table 1.

  • Initial Observation: Observe if the compound dissolves immediately at room temperature.

  • Physical Agitation: If not fully dissolved, vortex the vial for 30-60 seconds.

  • Sonication: If the compound remains undissolved, place the vial in a sonicator bath for 5-10 minutes.

  • Gentle Heating: As a final step for resistant compounds, gently warm the solution (e.g., to 37°C) and observe for dissolution. Use this method with caution.

  • Documentation: Record the solubility of this compound in each solvent (e.g., soluble, partially soluble, insoluble) and the conditions required for dissolution.

Guide 2: Addressing Precipitation in Aqueous Buffers

This guide provides a workflow for troubleshooting when this compound precipitates upon addition to your experimental buffer.

G start This compound stock in organic solvent precipitates in aqueous buffer check_conc Is the final concentration too high? start->check_conc lower_conc Test a serial dilution to find the maximum soluble concentration. check_conc->lower_conc Yes check_buffer Can the buffer be modified? check_conc->check_buffer No retest Re-run experiment at the new, lower concentration. lower_conc->retest success Solubility Issue Resolved retest->success adjust_ph Test solubility at different pH values. check_buffer->adjust_ph add_cosolvent Add a small percentage of a water-miscible co-solvent. check_buffer->add_cosolvent add_surfactant Incorporate a low concentration of a non-ionic surfactant. check_buffer->add_surfactant fail Consider alternative formulation strategies. check_buffer->fail If buffer cannot be modified or modifications are ineffective adjust_ph->success add_cosolvent->success add_surfactant->success

Caption: Troubleshooting workflow for compound precipitation in aqueous solutions.

Data Presentation

Table 1: Common Laboratory Solvents for Initial Solubility Screening

SolventPolarityBoiling Point (°C)Notes
WaterHigh100The universal solvent, but often a poor solvent for organic compounds.
Dimethyl Sulfoxide (DMSO)High189A powerful, aprotic polar solvent; can be toxic to cells at higher concentrations.[2]
EthanolHigh78.4A polar protic solvent, generally less toxic than methanol.[2]
MethanolHigh64.7A polar protic solvent, can be toxic.[2]
AcetoneMedium56A polar aprotic solvent, useful for a range of compounds.[2]
AcetonitrileMedium81.6A polar aprotic solvent, commonly used in chromatography.[2]
Dichloromethane (DCM)Low39.6A non-polar solvent, effective for many organic molecules.
HexanesLow~69A non-polar solvent, useful for highly non-polar compounds.

Signaling Pathways and Experimental Workflows

As this compound is described as an inhibitor of Ins(1,4)P2 phosphatase and Ins(1,4,5)P3 5-phosphatase, understanding its role in the broader phosphoinositide signaling pathway is crucial for experimental design.

G PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleaves DAG DAG PIP2->DAG cleaves IP2 IP2 IP3->IP2 dephosphorylates Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation EWP815 This compound IP3_phosphatase Ins(1,4,5)P3 5-phosphatase EWP815->IP3_phosphatase inhibits IP2_phosphatase Ins(1,4)P2 phosphatase EWP815->IP2_phosphatase inhibits IP3_phosphatase->IP3 inhibits IP2_phosphatase->IP2 inhibits

Caption: Simplified diagram of the phosphoinositide signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Optimizing EWP 815 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing EWP 815 in their experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a disulfiram analogue that functions as a potent inhibitor of several enzymes, including inositol 1,4-bisphosphate phosphatase (Ins(1,4)P2 phosphatase), inositol 1,4,5-trisphosphate 5-phosphatase (Ins(1,4,5)P3 5-phosphatase), and dopamine β-hydroxylase.[1] By inhibiting these phosphatases, this compound can modulate the levels of inositol phosphates, which are crucial second messengers in various cellular signaling pathways. Its inhibitory action on dopamine β-hydroxylase suggests it may also interfere with neurotransmitter synthesis.

Q2: What are the recommended starting concentrations for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. As a general starting point, it is advisable to perform a dose-response experiment. For initial range-finding, concentrations can be guided by the IC50 values of similar compounds or general recommendations for enzyme inhibitors. It is often recommended to start with a concentration 5 to 10 times higher than the known Ki or IC50 value to achieve complete inhibition. If these values are unknown, a broader range should be tested.

Q3: How should I prepare and store this compound?

For preparation, consult the manufacturer's datasheet for specific solubility instructions. Many small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to use a solvent that is compatible with your experimental system and to run appropriate vehicle controls. For storage, this compound should be stored at -20°C.[1]

Troubleshooting Guide

Issue 1: I am observing high levels of cell toxicity at my desired concentration.

  • Possible Cause: The concentration of this compound may be too high, leading to off-target effects or general cellular stress.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve for Toxicity: Use a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the concentration at which this compound becomes toxic to your specific cell line.

    • Lower the Concentration: Aim to use the lowest effective concentration that still achieves the desired biological effect.

    • Reduce Incubation Time: Shorter exposure times may mitigate toxicity while still allowing for the desired inhibitory effect.

    • Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture media is not exceeding cytotoxic levels (typically <0.5%).

Issue 2: I am not observing the expected biological effect.

  • Possible Cause: The concentration of this compound may be too low, the compound may be inactive, or the target pathway may not be active in your experimental model.

  • Troubleshooting Steps:

    • Increase the Concentration: Perform a dose-response experiment to see if a higher concentration yields the expected effect.

    • Verify Compound Activity: If possible, test the activity of this compound in a cell-free biochemical assay to confirm its inhibitory function.

    • Confirm Target Expression and Pathway Activity: Use techniques like Western blotting or qPCR to confirm that the target enzymes (e.g., inositol phosphatases) are expressed in your cell line and that the relevant signaling pathway is active.

    • Check for Solubility Issues: Ensure that this compound is fully dissolved in your media at the tested concentrations. Precipitated compound will not be effective.

Issue 3: My experimental results are inconsistent.

  • Possible Cause: Inconsistent results can arise from variability in cell culture conditions, compound preparation, or assay procedures.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all experimental steps, from cell seeding density to compound addition and incubation times, are performed consistently.

    • Prepare Fresh Stock Solutions: Small molecule inhibitors can degrade over time, especially with repeated freeze-thaw cycles. Prepare fresh stock solutions regularly.

    • Use Positive and Negative Controls: Include appropriate controls in every experiment to monitor for consistency and to have a reliable baseline for comparison.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for this compound in In Vitro Assays

Assay TypeRecommended Starting Concentration RangeNotes
Cell-Based Assays1 µM - 50 µMA broad range is recommended for initial dose-response studies. The optimal concentration will be cell-type dependent.
Enzyme Inhibition Assays100 nM - 10 µMThe concentration should bracket the expected IC50 value.

Note: These are general recommendations. The optimal concentration must be determined empirically for each specific experimental system.

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol outlines a method to determine the cytotoxic concentration (CC50) and the effective concentration (EC50) of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

    • Include a vehicle control (media with the highest concentration of DMSO used).

  • Treatment:

    • Remove the old media from the cells and add the media containing the different concentrations of this compound.

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis to determine the CC50 value.

Visualizations

EWP_815_Signaling_Pathway EWP815 This compound InsP5Pase Ins(1,4,5)P3 5-phosphatase EWP815->InsP5Pase inhibits InsP2Pase Ins(1,4)P2 phosphatase EWP815->InsP2Pase inhibits DBH Dopamine β-hydroxylase EWP815->DBH inhibits InsP2 Inositol 1,4- bisphosphate (InsP2) InsP5Pase->InsP2 dephosphorylates Norepinephrine Norepinephrine DBH->Norepinephrine converts InsP3 Inositol 1,4,5- trisphosphate (InsP3) InsP3->InsP5Pase Ca_Release Intracellular Ca2+ Release InsP3->Ca_Release activates InsP2->InsP2Pase Dopamine Dopamine Dopamine->DBH Signaling Downstream Signaling Ca_Release->Signaling

Caption: this compound inhibits key enzymes in signaling pathways.

Caption: Workflow for optimizing this compound concentration.

References

preventing EWP 815 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of EWP 815, a potent inhibitor of inositol 1,4-bisphosphate (Ins(1,4)P2) phosphatase, inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) 5-phosphatase, and dopamine β-hydroxylase. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments, with a focus on preventing the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a disulfiram analogue that functions as a potent inhibitor of key enzymes in cellular signaling pathways. Its primary targets are:

  • Ins(1,4)P2 phosphatase and Ins(1,4,5)P3 5-phosphatase: These enzymes are critical in the inositol phosphate signaling cascade, which regulates intracellular calcium levels and various cellular processes.

  • Dopamine β-hydroxylase: This enzyme is involved in the biosynthesis of norepinephrine from dopamine.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and activity of this compound, it is crucial to adhere to the following storage guidelines:

  • Solid form: Store the powder at -20°C for up to two years.

  • Stock solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month. Crucially, protect all solutions from light.

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For aqueous experimental buffers, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute it to the final working concentration in the aqueous buffer. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent effects on the experiment.

Q4: What are the primary factors that can lead to the degradation of this compound in solution?

This compound, as a disulfiram analogue, is susceptible to degradation under certain conditions. Key factors to consider are:

  • pH: this compound's metabolite, diethyldithiocarbamate (DDTC), is known to be acid-labile.[1] It is advisable to maintain a neutral to slightly basic pH in your experimental solutions.

  • Light: Exposure to light can cause the degradation of related compounds like sulfiram, leading to the formation of byproducts.[2] It is critical to protect this compound solutions from light by using amber vials or wrapping containers in foil.

  • Oxidizing and Reducing Agents: The disulfide bond in thiuram disulfides can be susceptible to cleavage by reducing agents and oxidation. Avoid strong oxidizing or reducing agents in your experimental setup unless they are a deliberate part of the reaction being studied.

  • Presence of Thiols: High concentrations of free thiols in the solution could potentially interact with the disulfide bond of this compound.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected inhibition in inositol phosphatase assays.
Possible Cause Troubleshooting Step
This compound Degradation Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Protect all solutions from light during preparation and incubation.
Verify the pH of your assay buffer. If possible, perform a stability test of this compound in your buffer by pre-incubating it for the duration of the assay and then testing its inhibitory activity.
Incorrect Inhibitor Concentration Confirm the calculations for your serial dilutions. Ensure complete dissolution of the this compound stock.
Assay Conditions Optimize the incubation time and temperature for your specific phosphatase enzyme and substrate. Ensure the enzyme is active by running a positive control without the inhibitor.
Substrate Competition If using high concentrations of substrate, it may compete with the inhibitor. Perform kinetic studies to determine the mode of inhibition and optimize the substrate concentration accordingly.
Issue 2: High background signal or artifacts in dopamine β-hydroxylase assays.
Possible Cause Troubleshooting Step
This compound Interference with Detection Method If using a colorimetric or fluorometric assay, test whether this compound itself absorbs light or fluoresces at the measurement wavelengths. Run a control with this compound in the assay buffer without the enzyme.
Degradation Products Affecting Assay Prepare fresh this compound solutions. Degradation products may have different properties that could interfere with the assay.
Non-specific Inhibition At high concentrations, some inhibitors can cause non-specific effects. Perform a dose-response curve to determine the optimal inhibitory concentration range.
Cofactor Issues Dopamine β-hydroxylase requires cofactors like ascorbate and copper.[3] Ensure these are present at optimal concentrations and have not degraded.

Data Presentation

Table 1: Summary of this compound Stability and Storage Recommendations

Form Solvent Storage Temperature Duration Key Considerations
Powder--20°C2 yearsKeep container tightly sealed.
Stock SolutionDMSO-80°C6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.
-20°C1 monthAliquot to avoid freeze-thaw cycles. Protect from light.
Working DilutionAqueous BufferRoom TemperatureFor immediate usePrepare fresh for each experiment. Buffer pH should ideally be neutral to slightly basic. Protect from light.

Note: The stability of this compound in aqueous solutions is inferred from the properties of its parent compound, disulfiram, and related thiuram disulfides. It is highly recommended to perform your own stability checks in your specific experimental buffer.

Experimental Protocols

Protocol 1: In Vitro Inositol 5-Phosphatase Activity Assay

This protocol provides a general framework for measuring the activity of Ins(1,4,5)P3 5-phosphatase in the presence of this compound.

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM MgCl₂, 1 mM DTT.

    • Enzyme: Purified recombinant inositol 5-phosphatase.

    • Substrate: Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3).

    • Inhibitor: this compound stock solution in DMSO.

    • Detection Reagent: Malachite Green solution for phosphate detection.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the assay buffer from the DMSO stock. Remember to include a vehicle control (DMSO only).

    • In a 96-well plate, add the assay buffer, this compound dilutions (or vehicle), and the enzyme solution.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate (Ins(1,4,5)P3).

    • Incubate for a predetermined time (e.g., 30 minutes) during which the reaction is linear.

    • Stop the reaction by adding the Malachite Green reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., 620 nm) to quantify the amount of free phosphate released.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

Protocol 2: In Vitro Dopamine β-Hydroxylase Activity Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound on dopamine β-hydroxylase.

  • Reagent Preparation:

    • Assay Buffer: e.g., 100 mM MES buffer, pH 6.0.

    • Enzyme: Purified dopamine β-hydroxylase.

    • Substrate: Dopamine or a suitable analogue like tyramine.

    • Cofactors: Ascorbic acid, Catalase.

    • Inhibitor: this compound stock solution in DMSO.

  • Assay Procedure:

    • Prepare dilutions of this compound in the assay buffer. Include a vehicle control.

    • In a suitable reaction vessel, combine the assay buffer, cofactors, this compound (or vehicle), and the enzyme.

    • Pre-incubate at the optimal temperature (e.g., 37°C) for 10-15 minutes.

    • Start the reaction by adding the substrate.

    • Incubate for a specific time, ensuring the reaction remains in the linear range.

    • Terminate the reaction (e.g., by adding a strong acid or by heat inactivation).

    • Quantify the product (e.g., norepinephrine or octopamine) using a suitable method such as HPLC with electrochemical detection or a colorimetric assay.

    • Determine the percentage of inhibition caused by this compound.

Visualizations

Inositol_Phosphate_Signaling_Pathway PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Ins(1,4,5)P3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor (ER Membrane) IP3->IP3R activates IP2 Ins(1,4)P2 IP3->IP2 IP3_5_phosphatase Ins(1,4,5)P3 5-phosphatase IP3->IP3_5_phosphatase PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release IP3R->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response IP2_phosphatase Ins(1,4)P2 phosphatase IP2->IP2_phosphatase Inositol Inositol IP2->Inositol EWP815 This compound EWP815->IP3_5_phosphatase inhibits EWP815->IP2_phosphatase inhibits IP3_5_phosphatase->IP2 dephosphorylates IP2_phosphatase->Inositol dephosphorylates

Caption: Inositol phosphate signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Prepare Reagents (Buffer, Enzyme, Substrate) prep_inhibitor Prepare this compound Stock (DMSO, protect from light) start->prep_inhibitor serial_dilution Create Serial Dilutions of this compound (in assay buffer) prep_inhibitor->serial_dilution pre_incubation Pre-incubate Enzyme with this compound/Vehicle serial_dilution->pre_incubation reaction_init Initiate Reaction (add substrate) pre_incubation->reaction_init incubation Incubate at Optimal Temperature reaction_init->incubation reaction_stop Stop Reaction incubation->reaction_stop detection Detection/Quantification (e.g., Absorbance, HPLC) reaction_stop->detection analysis Data Analysis (Calculate % inhibition, IC50) detection->analysis end End analysis->end

Caption: General experimental workflow for inhibitor studies with this compound.

Troubleshooting_Logic problem Problem: Inconsistent/Low Inhibition check_inhibitor Is the inhibitor solution fresh and protected from light? problem->check_inhibitor yes1 Yes check_inhibitor->yes1 no1 No check_inhibitor->no1 check_assay Are assay conditions (pH, temp, controls) optimal? yes1->check_assay remake_inhibitor Action: Prepare fresh this compound dilutions no1->remake_inhibitor yes2 Yes check_assay->yes2 no2 No check_assay->no2 check_concentration Is the inhibitor concentration correct? yes2->check_concentration optimize_assay Action: Optimize assay parameters no2->optimize_assay yes3 Yes check_concentration->yes3 no3 No check_concentration->no3 further_investigation Further Investigation: Consider substrate competition, non-specific effects yes3->further_investigation recalculate Action: Verify calculations and dilutions no3->recalculate

Caption: Logical troubleshooting flow for inconsistent this compound activity.

References

common artifacts in EWP 815 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with EWP 815, a novel inhibitor of Kinase X (KX).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is best dissolved in DMSO at a stock concentration of 10 mM. For long-term storage, aliquots of the stock solution should be kept at -80°C to minimize freeze-thaw cycles. For short-term use (up to one week), the stock solution can be stored at -20°C.

Q2: What is the known mechanism of action for this compound?

A2: this compound is a potent and selective ATP-competitive inhibitor of Kinase X (KX), a key protein in the hypothetical "Growth Factor Signaling Pathway." By blocking the activity of KX, this compound is expected to inhibit downstream signaling, leading to reduced cell proliferation.

cluster_pathway Simplified this compound Mechanism of Action GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds KX Kinase X (KX) GFR->KX Activates Downstream Downstream Signaling KX->Downstream Proliferation Cell Proliferation Downstream->Proliferation EWP815 This compound EWP815->KX Inhibits

Caption: this compound inhibits Kinase X (KX), blocking downstream signaling for cell proliferation.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays.

Users may observe significant variability in the half-maximal inhibitory concentration (IC50) of this compound across different experimental runs.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Cell Passage Number Ensure cell passage number is consistent (e.g., between 5 and 15). High passage numbers can lead to genetic drift and altered drug sensitivity.Reduced variability in IC50 values between experiments.
Inconsistent Seeding Density Optimize and strictly control the initial cell seeding density. Use a cell counter for accuracy.Uniform cell growth across wells, leading to more reliable assay results.
DMSO Concentration Ensure the final DMSO concentration is consistent across all wells, including controls, and is below 0.5% to avoid solvent-induced toxicity.Minimized vehicle effect, ensuring observed effects are due to this compound.
Reagent Quality Use fresh this compound aliquots for each experiment to avoid degradation from multiple freeze-thaw cycles.Consistent compound activity and reproducible IC50 values.
Issue 2: Off-target effects observed at higher concentrations.

At concentrations above 10 µM, this compound appears to affect pathways unrelated to Kinase X.

Experimental Workflow to Validate Off-Target Effects:

cluster_workflow Off-Target Effect Validation Workflow start Observation: Off-target effects at >10 µM kinase_panel Kinase Panel Screening start->kinase_panel rescue_exp Rescue Experiment: Overexpress wild-type KX start->rescue_exp analyze Analyze Data kinase_panel->analyze rescue_exp->analyze conclusion Conclusion: Identify specific off-targets analyze->conclusion

troubleshooting inconsistent EWP 815 results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EWP 815. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a disulfiram analogue that functions as a potent inhibitor of inositol polyphosphate 5-phosphatases, specifically Ins(1,4)P2 phosphatase and Ins(1,4,5)P3 5-phosphatase.[1][2][3][4] It also exhibits inhibitory activity against the enzyme dopamine β-hydroxylase.[1][2][3][4]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to 2 years.[1][3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2][3] It is advisable to prepare and use solutions on the same day if possible and to avoid repeated freeze-thaw cycles.[1][2] Before use, allow the product to equilibrate to room temperature for at least one hour.[1]

Q3: In what solvents is this compound soluble?

The product datasheets suggest that this compound can be dissolved in DMSO for creating stock solutions.[3] For specific experimental buffers, it is recommended to test the solubility to avoid precipitation.

Q4: What are the known IC50 values for this compound?

The inhibitory concentrations of this compound have been determined in various systems:

  • Ins(1,4,5)P3 5-phosphatase: IC50 of 6 µM in particulate fractions and 8 µM in soluble fractions of prelabelled GH3 cells.[2]

  • Antiproliferative Activity: IC50 of 0.35 µM against MCF7 cells and 0.29 µM against MDA-MB-231 cells after 72 hours of treatment.[2]

Troubleshooting Inconsistent this compound Results

Inconsistent results with this compound can arise from various factors related to compound handling, experimental setup, and data interpretation. This guide provides a structured approach to troubleshooting common issues.

Problem 1: Higher than Expected Variability Between Replicates

High variability can mask the true effect of this compound.

Potential Cause Troubleshooting Steps
Incomplete Solubilization - Ensure this compound is fully dissolved in the stock solution (e.g., DMSO) before diluting into aqueous buffers. - Briefly vortex the stock solution before making dilutions. - Visually inspect for any precipitate in the stock and final assay solutions.
Precipitation in Assay Buffer - Decrease the final concentration of this compound in the assay. - Test the solubility of this compound in your specific assay buffer. - Consider adding a small percentage of a solubilizing agent like BSA or a non-ionic detergent (e.g., Tween-20), if compatible with your assay.
Pipetting Errors - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting variations.
Inconsistent Incubation Times - Ensure all samples are incubated for the exact same duration. - Stagger the addition of reagents if you have a large number of samples.
Problem 2: No Inhibitory Effect Observed

The absence of an expected inhibitory effect can be due to several factors.

Potential Cause Troubleshooting Steps
Degraded this compound - Verify that the compound has been stored correctly according to the manufacturer's recommendations.[1][2][3] - Prepare fresh stock solutions from powder. - Avoid repeated freeze-thaw cycles of the stock solution.[2]
Incorrect Concentration - Double-check all calculations for dilutions. - Perform a dose-response curve to ensure you are using an appropriate concentration range.
Inactive Enzyme - Run a positive control for your enzyme to ensure it is active. - Use a known inhibitor of your target enzyme as a positive control.
Assay Interference - Some components of your assay buffer may interfere with this compound activity. - Run a control with the vehicle (e.g., DMSO) to account for any solvent effects.
Problem 3: Off-Target or Unexpected Effects

This compound, being a disulfiram analogue, may have effects beyond its primary targets.

Potential Cause Troubleshooting Steps
Inhibition of Other Enzymes - Be aware that disulfiram and its analogues can interact with other enzymes, particularly those with reactive cysteine residues. - Consider using orthogonal methods or a more specific inhibitor to confirm that the observed effect is due to inhibition of the intended target.
Cellular Toxicity - At higher concentrations, this compound may exhibit cellular toxicity, which can confound results in cell-based assays.[5][6] - Perform a cell viability assay (e.g., MTT, LDH) in parallel with your functional assay to determine the cytotoxic concentration range.

Experimental Protocols

Inositol Polyphosphate 5-Phosphatase Activity Assay

This protocol is a general guideline and may need to be optimized for your specific experimental conditions.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a solution of the substrate, such as Ins(1,4,5)P3, in the assay buffer.

    • Prepare a solution of the purified inositol polyphosphate 5-phosphatase enzyme.

  • Assay Procedure:

    • Add the assay buffer to each well of a microplate.

    • Add the desired concentrations of this compound or vehicle (DMSO) to the wells.

    • Add the enzyme to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate.

    • Incubate for a time that allows for linear product formation.

    • Stop the reaction (e.g., by adding a reagent that detects free phosphate, or by heat inactivation).

  • Detection:

    • Measure the amount of product formed. This can be done using various methods, such as a malachite green-based phosphate detection assay, or by using radiolabeled substrates and quantifying the released radiolabeled phosphate.

Dopamine β-Hydroxylase (DBH) Activity Assay

This is a generalized protocol for a DBH activity assay.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM sodium acetate, pH 5.0).

    • Prepare a solution of cofactors required for DBH activity, such as ascorbic acid and catalase.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a solution of the substrate, such as dopamine or tyramine.

    • Prepare a solution of the purified DBH enzyme or a biological sample containing DBH (e.g., serum).

  • Assay Procedure:

    • Add the assay buffer and cofactors to each reaction tube.

    • Add the desired concentrations of this compound or vehicle (DMSO).

    • Add the enzyme source and pre-incubate.

    • Start the reaction by adding the substrate.

    • Incubate at 37°C for a defined period.

    • Stop the reaction (e.g., by adding a strong acid).

  • Detection:

    • The product of the reaction (e.g., norepinephrine from dopamine) can be quantified using methods such as HPLC with electrochemical detection or a coupled enzyme assay.

Visualizations

EWP815_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 InsP_5_phosphatase Ins(1,4,5)P3 5-phosphatase IP3->InsP_5_phosphatase IP2 IP2 EWP815 This compound EWP815->InsP_5_phosphatase Inhibits InsP_5_phosphatase->IP2

Caption: this compound inhibits the conversion of IP3 to IP2.

EWP815_Troubleshooting_Workflow start Inconsistent this compound Results issue_type Identify Issue Type start->issue_type high_variability High Variability issue_type->high_variability Variability no_effect No Inhibitory Effect issue_type->no_effect Ineffective off_target Off-Target Effects issue_type->off_target Unexpected check_solubility Check Solubility & Precipitation high_variability->check_solubility check_pipetting Review Pipetting & Incubation high_variability->check_pipetting check_compound Verify Compound Integrity & Concentration no_effect->check_compound check_enzyme Confirm Enzyme Activity (Positive Control) no_effect->check_enzyme check_toxicity Assess Cellular Toxicity (Viability Assay) off_target->check_toxicity use_orthogonal Use Orthogonal Methods off_target->use_orthogonal

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Technical Support Center: Improving EWP 815 Stability in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of the small molecule inhibitor, EWP 815, throughout long-term experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the common indicators of this compound instability in my stock solutions or experimental assays?

A1: Signs of this compound instability can manifest in several ways, including:

  • Precipitation or Cloudiness: This suggests that this compound is falling out of solution, potentially due to solubility issues or degradation into less soluble byproducts.[1]

  • Color Change: A noticeable change in the color of your this compound solution can indicate chemical degradation or reactions with the solvent or buffer components.[1]

  • Decreased Biological Activity: A reduction in the expected therapeutic or biological effect in your assays is a critical sign of this compound degradation.[1]

  • Altered Chromatographic Profile: When analyzing your solution using techniques like HPLC, the appearance of new peaks or a change in the retention time of the main peak can signal the presence of degradation products or isomers.[1]

Q2: How can I minimize the degradation of this compound during storage and handling?

A2: Proper storage and handling are crucial for maintaining the integrity of this compound.[2] Key recommendations include:

  • Solvent Selection: Choose a solvent that not only fully dissolves this compound but is also compatible with your experimental system and does not cause toxicity to cultured cells.[2]

  • Storage Conditions: Adhere to the recommended storage temperature for this compound, which is typically at low temperatures (e.g., -20°C or -80°C) to slow down chemical degradation. For buffered solutions, be mindful that pH can shift upon freezing.[1]

  • Light Protection: Some compounds are sensitive to light (photodegradation).[3] Store this compound solutions in amber vials or otherwise protect them from light to prevent this.

  • Aliquotting: To avoid repeated freeze-thaw cycles that can accelerate degradation, it is best practice to aliquot stock solutions into smaller, single-use volumes.

Q3: My this compound solution shows precipitation after being stored in the freezer. What should I do?

A3: Precipitation upon freezing can be due to poor solubility at lower temperatures.[1] Try gently warming the solution to room temperature and vortexing it to redissolve the compound. If this is unsuccessful, sonication may be attempted. For future preparations, consider using a different solvent or preparing a lower stock concentration.[1]

Troubleshooting Guides

Issue 1: Gradual Loss of this compound Activity in a Long-Term Cell Culture Experiment
Possible Cause Troubleshooting Steps
Chemical Degradation in Media 1. Prepare fresh this compound working solutions from a new aliquot of the stock solution for each media change. 2. Assess the purity of your stock solution using HPLC or mass spectrometry to check for degradation products.[1] 3. Consider the stability of this compound in your specific cell culture media at 37°C by incubating it for various durations and then testing its activity.
Adsorption to Labware 1. Some compounds can adsorb to plastic or glass surfaces.[1] Consider using low-adhesion microplates or vials. 2. The addition of a small amount of a non-ionic surfactant might also help prevent adsorption.[1]
Interaction with Serum Proteins 1. If your media contains serum, this compound may be binding to proteins, reducing its effective concentration. 2. Conduct experiments in serum-free media, if possible, to determine if this is a contributing factor.
Issue 2: Inconsistent Results Between Different Batches of this compound
Possible Cause Troubleshooting Steps
Batch-to-Batch Variability 1. Always obtain a certificate of analysis (CoA) from the vendor for each new batch of this compound to verify its purity and identity.[2] 2. If possible, perform your own quality control checks, such as NMR or mass spectrometry, to confirm the structure and purity.[2]
Improper Storage of Older Batches 1. Review the storage history of older batches. Improper storage can lead to degradation over time. 2. It is advisable to use a new, validated batch of the compound for critical experiments.[1]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound in Solution

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.

Methodology:

  • Prepare a stock solution of this compound in a relevant solvent (e.g., DMSO) at a known concentration.

  • Take an initial sample (T=0) and analyze its purity and concentration using a validated HPLC method. This will serve as your baseline.[1]

  • Dispense the remaining solution into several vials and place them in a temperature-controlled chamber at an elevated temperature (e.g., 40°C).[1]

  • At predetermined time points (e.g., 1, 2, and 4 weeks), remove one vial from the chamber.[1]

  • Allow the vial to return to room temperature.

  • Analyze the sample by HPLC to determine the concentration of this compound and the presence of any degradation products.[1]

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration to determine the degradation rate.[1]

Data Presentation:

Time PointTemperature (°C)% this compound RemainingArea of Degradation Peak 1Area of Degradation Peak 2
025100%00
1 Week4095%25,00010,000
2 Weeks4088%55,00022,000
4 Weeks4075%110,00048,000

Visualizations

This compound Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway in which this compound acts as an inhibitor.

EWP815_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor EWP815 This compound EWP815->KinaseB Nucleus Nucleus TranscriptionFactor->Nucleus translocation Proliferation Cell Proliferation Nucleus->Proliferation EWP815_Stability_Workflow Prep Prepare this compound Stock Solution T0 T=0 Analysis (HPLC) Prep->T0 Incubate Incubate at Stressed Conditions (e.g., 40°C) Prep->Incubate Data Analyze Data & Determine Degradation Rate T0->Data Timepoints Collect Samples at Time Points Incubate->Timepoints Analysis HPLC Analysis of Samples Timepoints->Analysis Analysis->Data Report Generate Stability Report Data->Report

References

Technical Support Center: Addressing Off-Target Effects of EWP-815

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific compound "EWP-815," including its mechanism of action and potential off-target effects, could not be located in publicly available resources. The following troubleshooting guides and FAQs are based on general principles for addressing off-target effects of small molecule inhibitors, particularly kinase inhibitors, and are intended to provide a framework for researchers.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A: Off-target effects are unintended interactions of a drug or compound with cellular components other than its intended target.[1][2] These interactions can lead to a variety of undesirable outcomes, including inaccurate experimental results, cellular toxicity, and adverse side effects in clinical applications.[1][2] Minimizing off-target effects is crucial for the development of selective and safe therapeutics.

Q2: How can I begin to investigate potential off-target effects of EWP-815 in my experiments?

A: A multi-pronged approach is recommended. Start by performing a dose-response curve to determine the minimal concentration of EWP-815 required for the desired on-target effect.[1][2] Using the lowest effective concentration can help minimize engagement with lower-affinity off-targets.[1] Additionally, consider using a structurally distinct inhibitor for the same target to see if the observed phenotype is recapitulated, which would suggest an on-target effect.[2]

Q3: My cells are showing unexpected toxicity after treatment with EWP-815. What could be the cause?

A: The observed toxicity may be due to off-target effects.[1] The compound could be interacting with essential cellular proteins, leading to cell death or stress. To troubleshoot this, you can lower the inhibitor concentration to the minimum required for on-target activity.[1] It is also beneficial to conduct a cell viability assay across multiple cell lines to determine if the toxicity is cell-type specific.[2]

Troubleshooting Guides

Issue 1: Discrepancy between Biochemical and Cellular Assay Results

Symptom: EWP-815 shows high potency in a biochemical (e.g., enzymatic) assay but weak or no activity in a cellular assay.

Possible Causes:

  • Poor Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.[3]

  • Compound Instability: EWP-815 may be unstable in the complex environment of cell culture media and could be degrading before it can exert its effect.[3]

  • High Cellular ATP Concentration: For kinase inhibitors, the high intracellular concentration of ATP (in the millimolar range) can outcompete the inhibitor for binding to the target kinase, leading to reduced potency compared to biochemical assays which often use lower ATP concentrations.[4]

Troubleshooting Workflow

cluster_0 Troubleshooting Discrepant Assay Results start Discrepancy Observed: High Biochemical Potency, Low Cellular Activity permeability Assess Cell Permeability start->permeability stability Evaluate Compound Stability in Media start->stability atp Consider Cellular ATP Competition start->atp result1 Low Permeability: Modify Compound Structure or Use Permeabilizing Agent permeability->result1 result2 Low Stability: Reduce Incubation Time or Use Fresh Compound stability->result2 result3 High ATP Competition: Develop More Potent or Non-ATP Competitive Inhibitor atp->result3

Caption: Workflow for troubleshooting discrepant results between biochemical and cellular assays.

Issue 2: Observed Phenotype May Be Due to Off-Target Effects

Symptom: The cellular phenotype observed after EWP-815 treatment is not consistent with the known function of the intended target.

Possible Cause: The observed phenotype may be a result of EWP-815 interacting with one or more off-targets.[1]

Experimental Protocol: Validating On-Target Effects

To confirm that the observed phenotype is a direct result of inhibiting the intended target, a rescue experiment using a resistant mutant is a powerful technique.

Methodology:

  • Generate Resistant Mutant: Introduce a mutation into the target protein that is known or predicted to prevent the binding of EWP-815 without disrupting the protein's normal function.

  • Cellular Expression: Express either the wild-type target or the resistant mutant in cells that do not endogenously express the target.

  • Treat with EWP-815: Treat both cell lines (expressing wild-type or resistant mutant) with EWP-815 at a concentration that produces the phenotype .

  • Analyze Phenotype: Observe the cellular phenotype in both cell lines.

Expected Outcome: If the phenotype induced by EWP-815 is reversed or absent in the cells expressing the resistant mutant, it strongly supports an on-target mechanism.[1]

On-Target Validation Logic

cluster_1 On-Target Effect Validation inhibitor EWP-815 wt_target Wild-Type Target inhibitor->wt_target Binds & Inhibits mutant_target Resistant Mutant Target inhibitor->mutant_target Does Not Bind phenotype Observed Phenotype wt_target->phenotype Leads to no_phenotype No Phenotype mutant_target->no_phenotype Leads to

Caption: Logical flow for validating on-target effects using a resistant mutant.

Data Presentation

While no quantitative data for EWP-815 is available, the following table illustrates how data from a kinase profiling study could be presented to identify off-target interactions.

Table 1: Example Kinase Selectivity Profile for a Hypothetical Inhibitor

Kinase TargetIC50 (nM)Percent Inhibition at 1 µM
Primary Target 10 95%
Off-Target Kinase A50060%
Off-Target Kinase B>10,000<10%
Off-Target Kinase C1,20045%

Experimental Protocols

Protocol 1: Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC50 value of an inhibitor against a specific kinase.

Methodology:

  • Compound Preparation: Prepare a serial dilution of EWP-815 in DMSO.

  • Reaction Setup: In a 384-well plate, add the recombinant target kinase, a suitable substrate, and ATP.

  • Inhibitor Addition: Add the diluted EWP-815 or a vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: Read the luminescence signal using a plate reader. Calculate the percent inhibition for each concentration of EWP-815 and determine the IC50 value using appropriate software.[2]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm target engagement of an inhibitor within a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with EWP-815 or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Analysis: In the inhibitor-treated samples, the target protein should be stabilized and remain soluble at higher temperatures compared to the vehicle control, indicating direct binding.[1]

References

Technical Support Center: EWP 815 Toxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding a specific compound designated "EWP 815" in the context of toxicity and cell viability assays is not publicly available. The following information is a generalized guide based on common methodologies used in the field. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the toxicity of a new compound like this compound?

The initial assessment of a compound's toxicity typically involves a dose-response study using a standard cell viability assay. This helps to determine the concentration range at which the compound exhibits cytotoxic effects. A common starting point is to test a wide range of concentrations (e.g., from nanomolar to micromolar) on a relevant cell line.

Q2: Which cell viability assay is most appropriate for preliminary screening?

For preliminary screening, assays that are rapid, cost-effective, and reproducible are preferred. Tetrazolium-based assays, such as the MTT or MTS assay, are widely used for this purpose. These assays measure the metabolic activity of cells, which is often correlated with cell viability.

Q3: My cell viability assay results show high variability between replicates. What could be the cause?

High variability can stem from several factors:

  • Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during plating.

  • Inconsistent compound concentration: Use calibrated pipettes and ensure complete dissolution of the compound.

  • Edge effects in microplates: Avoid using the outer wells of the plate, or fill them with sterile medium to maintain humidity.

  • Contamination: Regularly check for microbial contamination in your cell cultures.

Q4: How can I differentiate between cytotoxic and cytostatic effects of a compound?

A standard viability assay measures the number of viable cells at a specific time point and cannot distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect). To differentiate between these, you can perform a cell counting assay over a time course or use assays that specifically measure cell death markers, such as a lactate dehydrogenase (LDH) assay for membrane integrity or a caspase activity assay for apoptosis.

Troubleshooting Guides

Guide 1: Unexpectedly Low Cell Viability in Control Wells
Potential Cause Troubleshooting Step
Cell Culture Health Verify cell morphology under a microscope. Check for signs of stress or contamination. Ensure cells are within their optimal passage number.
Reagent Issues Check the expiration dates of all reagents. Prepare fresh media and assay solutions.
Incubation Conditions Confirm that the incubator's temperature, CO2, and humidity levels are optimal for your cell line.
Seeding Density Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.
Guide 2: Inconsistent Dose-Response Curve
Potential Cause Troubleshooting Step
Compound Solubility Ensure the compound is fully dissolved in the vehicle solvent. Consider using a different solvent or sonication if solubility is an issue.
Compound Stability Assess the stability of the compound in your culture medium over the duration of the experiment.
Assay Incubation Time Optimize the incubation time for the assay reagent. Insufficient or excessive incubation can lead to inaccurate results.
Data Analysis Use appropriate non-linear regression models to fit the dose-response curve and calculate the IC50 value.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general framework for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Compound to be tested (e.g., "this compound")

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Subtract the average absorbance of blank wells (medium and MTT only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Live/Dead Cell Viability Assay (Calcein AM and Propidium Iodide)

This assay uses Calcein AM to stain live cells green and Propidium Iodide (PI) to stain dead cells red.

Materials:

  • Calcein AM stock solution (e.g., 1 mM in DMSO)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Culture and treat cells with the test compound as described in the MTT assay protocol.

  • Prepare a working solution of Calcein AM (e.g., 1 µM) and PI (e.g., 1.5 µM) in PBS.

  • Wash the cells once with PBS.

  • Add the Calcein AM/PI working solution to each well and incubate for 15-30 minutes at room temperature, protected from light.

  • Image the cells using a fluorescence microscope with appropriate filters for green (Calcein) and red (PI) fluorescence. Alternatively, quantify the fluorescence intensity using a plate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plate treatment Incubate Cells with Compound cell_culture->treatment compound_prep Compound Dilution Series compound_prep->treatment add_reagent Add Viability Reagent (e.g., MTT) treatment->add_reagent incubation Incubate add_reagent->incubation readout Measure Signal (e.g., Absorbance) incubation->readout data_analysis Calculate % Viability readout->data_analysis dose_response Generate Dose-Response Curve data_analysis->dose_response ic50 Determine IC50 dose_response->ic50

Caption: General workflow for a cell viability assay.

decision_tree start High Variability in Results? check_seeding Check Cell Seeding Protocol start->check_seeding Yes check_pipetting Verify Pipetting Accuracy check_seeding->check_pipetting check_reagents Prepare Fresh Reagents check_pipetting->check_reagents check_edge_effects Evaluate for Edge Effects check_reagents->check_edge_effects

Caption: Troubleshooting logic for high result variability.

Technical Support Center: Refining In Vivo Delivery of EWP-815

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding "EWP-815" is not publicly available in the scientific literature based on the searches conducted. The following technical support guide is constructed based on general principles of in vivo drug delivery and troubleshooting for novel therapeutic compounds. Researchers should adapt these recommendations based on the specific physicochemical properties and mechanism of action of EWP-815.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose and administration route for EWP-815 in a murine model?

A1: Without specific preclinical data for EWP-815, a formal recommended starting dose cannot be provided. However, a common approach for a novel agent is to perform a dose-ranging study. Start with a low dose, for example, 1 mg/kg, and escalate to higher doses (e.g., 5, 10, 25, 50 mg/kg) while closely monitoring for signs of toxicity. The choice of administration route (e.g., intravenous, intraperitoneal, oral) will depend on the formulation and desired pharmacokinetic profile.

Q2: How can I improve the solubility of EWP-815 for in vivo administration?

A2: If EWP-815 exhibits poor aqueous solubility, several formulation strategies can be explored. These include the use of co-solvents (e.g., DMSO, ethanol), cyclodextrins, or lipid-based formulations such as liposomes or nanoemulsions. It is crucial to first assess the toxicity of any vehicle used in control animals.

Q3: What are the potential off-target effects of EWP-815?

A3: The off-target effects of EWP-815 are unknown without specific studies. It is hypothesized to interact with the Hippo signaling pathway. Dysregulation of this pathway can impact cell proliferation and apoptosis.[1] Therefore, researchers should monitor for indicators of cellular stress and tissue damage in major organs.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor bioavailability after oral administration - Low aqueous solubility- Poor membrane permeability- First-pass metabolism in the liver- Conduct formulation studies to improve solubility (see FAQ 2).- Co-administer with a permeation enhancer (use with caution and appropriate controls).- Consider alternative administration routes such as intravenous or intraperitoneal injection.
Observed toxicity or adverse events in animal models - On-target toxicity due to high dose- Off-target effects- Vehicle-related toxicity- Reduce the administered dose.- Perform a thorough histological analysis of major organs to identify potential off-target effects.- Conduct a vehicle-only control study to rule out toxicity from the formulation excipients.
Lack of efficacy in in vivo models - Suboptimal dose or dosing frequency- Inadequate drug exposure at the target site- Inappropriate animal model- Increase the dose or dosing frequency based on pharmacokinetic data.- Analyze drug concentration in plasma and target tissue to ensure adequate exposure.- Verify that the chosen animal model expresses the target of EWP-815 and that the pathway is relevant to the disease pathophysiology.
High variability in experimental results - Inconsistent formulation preparation- Variability in animal handling and dosing technique- Biological variability within the animal cohort- Standardize the formulation preparation protocol.- Ensure all personnel are properly trained in animal handling and administration techniques.- Increase the number of animals per group to improve statistical power.

Experimental Protocols

Protocol 1: Assessment of Maximum Tolerated Dose (MTD) of EWP-815 in Mice
  • Animal Model: Use a common mouse strain (e.g., C57BL/6 or BALB/c), aged 6-8 weeks.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Grouping: Divide mice into a control group (vehicle only) and several EWP-815 treatment groups with escalating doses (e.g., 1, 5, 10, 25, 50 mg/kg). A minimum of 3-5 mice per group is recommended.

  • Administration: Administer EWP-815 or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for a predetermined period (e.g., 7 or 14 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, activity level, and any visible signs of distress.

  • Endpoint: At the end of the study period, collect blood for hematology and clinical chemistry analysis. Euthanize the animals and perform a gross necropsy and histopathological examination of major organs.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Signaling Pathways and Experimental Workflows

Hypothesized EWP-815 Signaling Pathway

The following diagram illustrates a simplified representation of the Hippo signaling pathway, which is a potential target of EWP-815. The pathway plays a crucial role in controlling organ size by regulating cell proliferation and apoptosis.[1][2]

Hippo_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Cell-Cell Contact, Mechanical Stress) MST1_2 MST1/2 Extracellular_Signal->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates & Inhibits MOB1 MOB1 MOB1->LATS1_2 TEAD TEAD YAP_TAZ->TEAD Binds to Gene_Expression Target Gene Expression (Proliferation, Anti-Apoptosis) TEAD->Gene_Expression Promotes Transcription EWP_815 EWP-815 (Hypothesized Inhibitor) EWP_815->YAP_TAZ ?

Caption: Hypothesized action of EWP-815 on the Hippo signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a general workflow for assessing the in vivo efficacy of EWP-815 in a disease model.

In_Vivo_Efficacy_Workflow A Animal Model Selection & Acclimatization B Baseline Measurement (e.g., Tumor Volume, Disease Score) A->B C Randomization into Treatment Groups B->C D Treatment Administration (Vehicle vs. EWP-815) C->D E Regular Monitoring (Health, Efficacy Readouts) D->E F Endpoint Data Collection (e.g., Final Tumor Volume, Biomarkers) E->F G Statistical Analysis & Interpretation F->G

Caption: General experimental workflow for an in vivo efficacy study.

References

Technical Support Center: Challenges in Quantifying EWP-815 Activity

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding a specific molecule designated "EWP-815" is not publicly available in scientific literature or clinical trial databases. The following technical support guide is based on general principles and common challenges encountered when quantifying the activity of novel therapeutic compounds. The signaling pathways, experimental protocols, and troubleshooting advice provided are hypothetical and intended to serve as a template for researchers working with a novel kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a hypothetical compound like EWP-815, and which signaling pathway is it expected to modulate?

A1: Based on common drug development targets, a hypothetical EWP-815 is presumed to be an inhibitor of a key kinase within a critical cellular signaling pathway, such as the Hippo pathway. The Hippo pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway is often implicated in cancer development.[2] EWP-815 would theoretically act by inhibiting a core kinase in this cascade, such as Mps One Binder Kinase Activator (MOBK), leading to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP and TAZ, thereby preventing the transcription of pro-proliferative and anti-apoptotic genes.

Q2: We are observing high variability in our cell-based potency assays for our novel inhibitor. What are the potential causes and how can we troubleshoot this?

A2: High variability in cell-based assays is a common challenge. Several factors could be contributing to this issue:

  • Cell Line Instability: Ensure you are using a consistent passage number of your cell line, as genetic drift can occur over time, altering the cellular response to the compound. Regularly perform cell line authentication.

  • Assay Conditions: Inconsistent cell seeding density, variations in incubation times, or fluctuations in temperature and CO2 levels can all introduce variability. Standardize these parameters rigorously.

  • Reagent Quality: The quality and consistency of reagents, including serum, growth factors, and the compound itself, are critical. Use a single lot of serum for a set of experiments where possible and ensure the compound is fully solubilized.

  • Edge Effects in Assay Plates: Cells in the outer wells of a microplate can behave differently due to evaporation and temperature gradients. Avoid using the outermost wells for experimental data points or implement proper plate sealing and incubation procedures.

Q3: Our in vitro kinase assay results are not correlating with our cell-based assay data. What could explain this discrepancy?

A3: A lack of correlation between in vitro and cell-based assays is a frequent hurdle in drug discovery and can be attributed to several factors:

  • Cellular Permeability: The compound may have poor cell membrane permeability, meaning it cannot reach its intracellular target effectively in a cellular context, even if it is a potent inhibitor in a purified enzyme assay.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration.

  • Off-Target Effects: In a cellular environment, the compound may have off-target effects that counteract its intended activity or induce cellular toxicity, confounding the results of the cell-based assay.

  • Compound Metabolism: Cells can metabolize the compound, converting it into a less active or inactive form.

Troubleshooting Guides

Guide 1: Optimizing a Western Blot Assay to Measure Phospho-YAP/TAZ Levels

Issue: Inconsistent or weak signal for phosphorylated YAP (p-YAP) or TAZ (p-TAZ) after treatment with an inhibitor.

Protocol:

  • Cell Lysis:

    • Grow cells to 70-80% confluency and treat with the inhibitor for the desired time.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per well on a 4-12% Bis-Tris gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-p-YAP Ser127) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Develop with an ECL substrate and image the blot.

Troubleshooting Steps:

Problem Possible Cause Solution
No or Weak Signal Inactive phosphatase inhibitorsPrepare fresh inhibitor cocktails for your lysis buffer.
Low protein loadIncrease the amount of protein loaded per well to 30-50 µg.
Poor antibody qualityTest a different primary antibody from a reputable vendor.
High Background Insufficient blockingIncrease blocking time to 2 hours or try a different blocking agent (e.g., non-fat dry milk).
Antibody concentration too highTitrate the primary antibody to determine the optimal concentration.
Inadequate washingIncrease the number and duration of washes.
Guide 2: Troubleshooting a Luciferase Reporter Assay for YAP/TAZ Transcriptional Activity

Issue: High background signal or low signal-to-noise ratio in a TEAD-responsive luciferase reporter assay.

Protocol:

  • Transfection:

    • Co-transfect cells with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.

  • Inhibitor Treatment:

    • After 24 hours, treat the cells with a serial dilution of the inhibitor.

  • Luciferase Assay:

    • After the desired treatment time (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Troubleshooting Steps:

Problem Possible Cause Solution
High Background Leaky promoter in the reporter constructUse a reporter with a minimal promoter and multiple TEAD binding sites.
Basal YAP/TAZ activity is highEnsure cells are not seeded too sparsely, as this can activate YAP/TAZ.
Low Signal-to-Noise Low transfection efficiencyOptimize the transfection protocol for your specific cell line.
Insufficient inhibitor potencyIncrease the concentration range of the inhibitor.
Inappropriate assay windowOptimize the inhibitor treatment time.

Quantitative Data Summary

Table 1: Hypothetical Potency of EWP-815 in Various Assays

Assay Type Metric EWP-815 Value Control Compound
In Vitro Kinase AssayIC5015 nM10 nM
Cell-Based p-YAP AssayIC50250 nM150 nM
TEAD Reporter AssayIC50500 nM300 nM
Cell Proliferation AssayGI50750 nM450 nM

Signaling Pathway and Workflow Diagrams

Hippo_Signaling_Pathway cluster_n Nucleus Ext_Signal External Signals (e.g., Mechanical Stress, GPCRs) MST1_2 MST1/2 Ext_Signal->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP / TAZ LATS1_2->YAP_TAZ Phosphorylates MOB1 MOB1 MOB1->LATS1_2 EWP_815 EWP-815 (Hypothetical) EWP_815->LATS1_2 Inhibits Nucleus Nucleus YAP_TAZ->Nucleus TEAD TEAD YAP_TAZ->TEAD Binds YAP_TAZ_P p-YAP / p-TAZ Cytoplasm Cytoplasm YAP_TAZ_P->Cytoplasm Sequestration Transcription Gene Transcription (Proliferation, Anti-Apoptosis) TEAD->Transcription Activates

Caption: Hypothetical Hippo signaling pathway with the inhibitory action of EWP-815.

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (e.g., anti-p-YAP) block->primary secondary Secondary Antibody Incubation primary->secondary develop ECL Development & Imaging secondary->develop end End: Data Analysis develop->end

Caption: Experimental workflow for Western blot analysis of protein phosphorylation.

Troubleshooting_Logic issue Inconsistent Assay Results cell Check Cell Line Stability (Passage, Authentication) issue->cell reagent Verify Reagent Quality (Lots, Solubility) issue->reagent protocol Standardize Protocol (Seeding, Incubation) issue->protocol plate Address Plate Edge Effects issue->plate resolve Issue Resolved cell->resolve reagent->resolve protocol->resolve plate->resolve

Caption: Logical troubleshooting workflow for inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to Inositol Phosphatase Inhibitors: Benchmarking 3α-Aminocholestane Against Key Competitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3α-aminocholestane, a selective SHIP1 inhibitor, against a panel of other inositol phosphatase inhibitors with varying selectivity profiles. The information presented herein is intended to assist researchers in selecting the most appropriate tool compounds for their studies in signaling pathways, immunology, oncology, and neuroscience.

Introduction to Inositol Phosphatases and Their Inhibition

Inositol phosphatases are a family of enzymes that play crucial roles in regulating cellular signaling by dephosphorylating various phosphatidylinositols and inositol phosphates. These lipids act as second messengers in a multitude of cellular processes, including cell growth, proliferation, survival, and migration. The SH2 domain-containing inositol-5-phosphatase 1 (SHIP1) is a key negative regulator of the PI3K/Akt signaling pathway, primarily expressed in hematopoietic cells. Its inhibition has been explored as a therapeutic strategy in various diseases, including cancers and inflammatory disorders. This guide focuses on comparing the selective SHIP1 inhibitor, 3α-aminocholestane, with other inhibitors targeting SHIP1/2, SHIP2 alone, OCRL/INPP5B, and inositol monophosphatase.

Comparative Analysis of Inositol Phosphatase Inhibitors

The following tables summarize the key characteristics and in vitro efficacy of selected inositol phosphatase inhibitors.

Table 1: Inhibitor Characteristics and Primary Targets

Inhibitor NameAbbreviationTarget(s)Chemical ClassKey Applications
3α-aminocholestane3ACSHIP1AminosteroidImmunology, Hematological Malignancies
K161-SHIP1/SHIP2 (pan)AminosteroidNeuroinflammation, Obesity, Cancer
AS1949490-SHIP2ThiophenecarboxamideDiabetes, Metabolic Disorders
YU142670-OCRL, INPP5B-Cell Biology, Lowe Syndrome Research
L-690,330-Inositol Monophosphatase (IMPase)BisphosphonateBipolar Disorder Research, Macrophage Apoptosis

Table 2: Comparative In Vitro Efficacy and Selectivity

InhibitorTargetIC50 / KiSelectivity NotesCitations
3α-aminocholestane (3AC) SHIP1 ~2.5-10 µM (IC50) Selective for SHIP1 over SHIP2 and PTEN. [1]
SHIP2>1 mM (IC50)[2]
PTEN>1 mM (IC50)[2]
K161 SHIP1 1.5-6 µM (IC50) Pan-inhibitor of SHIP1 and SHIP2.
SHIP26.5-13 µM (IC50)
AS1949490 Human SHIP2 0.62 µM (IC50), 0.44 µM (Ki) ~21-fold selective for human SHIP2 over SHIP1. [3][4]
Human SHIP113 µM (IC50)No significant inhibition of PTEN, synaptojanin, or myotubularin at concentrations up to 50 µM.[3][4]
Mouse SHIP20.34 µM (IC50)[3][4]
YU142670 OCRL 0.71 µM (IC50) Specific for OCRL and INPP5B over other tested 5-phosphatases. [5][6]
INPP5B1.78 µM (IC50)[5][6]
L-690,330 Human IMPase 0.27 µM (Ki) Competitive inhibitor of IMPase. [7]
Bovine IMPase0.19 µM (Ki)[7]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by the compared inositol phosphatase inhibitors.

SHIP1_Signaling_Pathway PI3K PI3K PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation PIP2 PI(4,5)P2 PIP2->PI3K Substrate SHIP1 SHIP1 PIP3->SHIP1 Substrate Akt Akt PIP3->Akt Activation PI34P2 PI(3,4)P2 SHIP1->PI34P2 Dephosphorylation Downstream Downstream Signaling (Proliferation, Survival) Akt->Downstream Inhibitor 3AC (Inhibitor) Inhibitor->SHIP1

Caption: SHIP1-mediated regulation of the PI3K/Akt signaling pathway.

Pan_SHIP_Inhibition PI3K PI3K PIP3 PI(3,4,5)P3 PI3K->PIP3 PIP2 PI(4,5)P2 PIP2->PI3K SHIP1 SHIP1 PIP3->SHIP1 SHIP2 SHIP2 PIP3->SHIP2 Akt Akt PIP3->Akt PI34P2 PI(3,4)P2 SHIP1->PI34P2 SHIP2->PI34P2 Downstream Downstream Signaling Akt->Downstream PanInhibitor K161 (Pan-Inhibitor) PanInhibitor->SHIP1 PanInhibitor->SHIP2

Caption: Pan-inhibition of SHIP1 and SHIP2 by K161.

IMPase_Pathway G6P Glucose-6-Phosphate MIPS MIPS G6P->MIPS IP Inositol-3-Phosphate MIPS->IP IMPase IMPase IP->IMPase Substrate Inositol myo-Inositol IMPase->Inositol PI_synthesis Phosphatidylinositol Synthesis Inositol->PI_synthesis Inhibitor L-690,330 (Inhibitor) Inhibitor->IMPase

Caption: Role of Inositol Monophosphatase (IMPase) in de novo inositol synthesis.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Phosphatase Activity Assay (Malachite Green Assay)

This assay quantifies the release of free phosphate from a substrate by the inositol phosphatase.

Materials:

  • Recombinant inositol phosphatase (e.g., SHIP1, SHIP2, OCRL, IMPase)

  • Inhibitor compound (e.g., 3AC, K161, AS1949490, YU142670, L-690,330)

  • Substrate (e.g., PI(3,4,5)P3 for SHIP1/2; PI(4,5)P2 for OCRL; Inositol-1-Phosphate for IMPase)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM MgCl2, 1 mM DTT)

  • Malachite Green Reagent (containing malachite green, ammonium molybdate, and a surfactant in acid)

  • Phosphate Standard (e.g., KH2PO4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the inhibitor dilution (or vehicle control), and the recombinant enzyme. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate to each well.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes). The reaction time should be optimized to ensure linear phosphate release.

  • Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the free phosphate released during the enzymatic reaction.

  • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure the absorbance at ~620-650 nm using a microplate reader.

  • Generate a phosphate standard curve to determine the amount of phosphate released in each reaction.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Akt Phosphorylation Assay (Western Blot)

This assay assesses the effect of SHIP inhibitors on the PI3K/Akt signaling pathway in cells.

Materials:

  • Cell line of interest (e.g., hematopoietic cell line for SHIP1 inhibitors)

  • Cell culture medium and supplements

  • Inhibitor compound

  • Stimulant (e.g., growth factor, cytokine, or antigen receptor agonist)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere or grow to the desired confluency.

  • Starve the cells in serum-free medium for several hours to reduce basal Akt phosphorylation.

  • Pre-treat the cells with various concentrations of the inhibitor or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a growth factor or other agonist for a short period (e.g., 10-30 minutes) to induce Akt phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with a primary antibody against phospho-Akt (Ser473).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

  • Quantify the band intensities to determine the relative levels of Akt phosphorylation.

Conclusion

The choice of an inositol phosphatase inhibitor is critical and depends on the specific research question and the biological context. 3α-aminocholestane serves as a valuable tool for selectively targeting SHIP1, particularly in studies focused on hematopoietic cell signaling and related pathologies. For broader effects on the PI3K pathway or in systems where both SHIP1 and SHIP2 are relevant, a pan-inhibitor like K161 may be more appropriate. In contrast, AS1949490 offers a means to specifically investigate the roles of SHIP2 in metabolic regulation. YU142670 and L-690,330 provide opportunities to explore the distinct functions of other inositol phosphatases in cellular trafficking and inositol metabolism, respectively. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their experimental designs.

References

Comparative Analysis of PR-619 as a Pan-Deubiquitinating Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of PR-619, a broad-spectrum inhibitor of deubiquitinating enzymes (DUBs), against other DUB inhibitors. The following sections detail its inhibitory profile, effects on cellular pathways, and the experimental protocols used for its validation, offering a comprehensive resource for researchers in oncology and cell biology.

Introduction to Deubiquitinating Enzyme Inhibition

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. Deubiquitinating enzymes (DUBs) counteract the process of ubiquitination by removing ubiquitin from target proteins, thereby rescuing them from degradation and modulating various signaling pathways. The therapeutic potential of targeting DUBs has led to the development of several small molecule inhibitors. PR-619 is a cell-permeable, irreversible, and broad-spectrum DUB inhibitor that has been shown to induce cell cycle arrest and apoptosis in cancer cells by causing the accumulation of polyubiquitinated proteins.[1]

Comparative Inhibitory Profile

The following table summarizes the inhibitory activity of PR-619 against a panel of DUBs and compares it with other known DUB inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

InhibitorTarget DUBsIC50 (µM)Inhibition TypeKey Cellular Effects
PR-619 Pan-DUB inhibitor (e.g., USP2, USP5, USP7, UCH-L1, UCH-L3)0.1 - 10IrreversibleInduces ER stress, apoptosis, cell cycle arrest[1]
WP1130 Partially selective (e.g., USP9x, USP5, UCH-L1)1.6 - 5ReversibleInduces apoptosis, inhibits tumor growth
b-AP15 19S proteasome-associated DUBs (UCHL5, USP14)~1-2ReversibleInduces apoptosis, inhibits tumor progression in vivo[2]
P22077 USP70.8ReversibleStabilizes p53, induces apoptosis

Experimental Protocols

In Vitro DUB Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor that reduces the activity of a specific DUB by 50%.

Materials:

  • Recombinant human DUB enzyme

  • Fluorogenic ubiquitin substrate (e.g., Ub-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • Test inhibitor (e.g., PR-619) dissolved in DMSO

  • 384-well black microplate

  • Plate reader capable of measuring fluorescence (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test inhibitor in assay buffer.

  • Add a fixed concentration of the recombinant DUB enzyme to each well of the microplate.

  • Add the serially diluted inhibitor to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate to each well.

  • Monitor the increase in fluorescence over time using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Plot the enzyme activity against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a DUB inhibitor on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., human chondrosarcoma cells)[1]

  • Complete cell culture medium

  • Test inhibitor (e.g., PR-619) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of PR-619 and the general workflow for its validation.

Signaling_Pathway cluster_upstream Upstream Events cluster_downstream Downstream Cellular Effects PR_619 PR-619 DUBs Deubiquitinating Enzymes (DUBs) PR_619->DUBs Inhibition Ub_Proteins Polyubiquitinated Proteins DUBs->Ub_Proteins Deubiquitination ER_Stress Endoplasmic Reticulum (ER) Stress Ub_Proteins->ER_Stress Accumulation leads to Cell_Cycle_Arrest Cell Cycle Arrest Ub_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Mechanism of action of PR-619.

Experimental_Workflow Compound_Selection Select DUB Inhibitor (e.g., PR-619) In_Vitro_Assay In Vitro DUB Inhibition Assay (IC50 Determination) Compound_Selection->In_Vitro_Assay Cell_Based_Assays Cell-Based Assays In_Vitro_Assay->Cell_Based_Assays Cell_Viability Cell Viability (MTT Assay) Cell_Based_Assays->Cell_Viability Apoptosis_Analysis Apoptosis Analysis (e.g., Annexin V) Cell_Based_Assays->Apoptosis_Analysis Western_Blot Western Blot for Ubiquitinated Proteins Cell_Based_Assays->Western_Blot In_Vivo_Studies In Vivo Tumor Model Studies Cell_Based_Assays->In_Vivo_Studies Data_Analysis Data Analysis and Comparison In_Vivo_Studies->Data_Analysis

Caption: Workflow for validating a DUB inhibitor.

References

EWP 815: A Comparative Analysis of a Novel Pan-RAF Inhibitor in the Landscape of RAS/RAF-Mutant Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

In the evolving field of precision oncology, the emergence of novel targeted therapies necessitates a thorough evaluation of their efficacy in relation to established treatments. This guide provides a detailed comparative analysis of the investigational pan-RAF inhibitor JZP815 (formerly EWP 815) against current therapeutic options for solid tumors harboring RAS and RAF mutations. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical data, mechanism of action, and the experimental basis for a comparative assessment.

Executive Summary

JZP815 is a potent, orally bioavailable pan-RAF inhibitor designed to target all three RAF kinase isoforms (A-RAF, B-RAF, and C-RAF). A key differentiator of JZP815 is its ability to inhibit both monomeric and dimeric forms of the RAF kinase, a mechanism that may overcome the paradoxical pathway activation often observed with first-generation BRAF-selective inhibitors. Preclinical evidence suggests that JZP815 demonstrates significant anti-tumor activity in a variety of solid tumor models with BRAF and RAS mutations, including those that have developed resistance to existing therapies. This guide will present available preclinical data for JZP815 in comparison to established BRAF and MEK inhibitors, providing a framework for understanding its potential therapeutic positioning.

Mechanism of Action: The RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the RAS and RAF genes are among the most common oncogenic drivers in human cancers.

MAPK_Pathway cluster_inhibitors Therapeutic Intervention Points RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Regulates JZP815 JZP815 (pan-RAF Inhibitor) JZP815->RAF BRAFi BRAF Inhibitors (e.g., Vemurafenib, Dabrafenib) BRAFi->RAF MEKi MEK Inhibitors (e.g., Trametinib, Cobimetinib) MEKi->MEK

Figure 1: The RAS/RAF/MEK/ERK signaling pathway and points of therapeutic intervention.

As depicted in Figure 1, oncogenic mutations in BRAF (most commonly V600E) lead to constitutive activation of the pathway, driving uncontrolled cell growth. First-generation BRAF inhibitors, such as vemurafenib and dabrafenib, are effective against monomeric BRAF V600E but can lead to paradoxical activation of the pathway in RAS-mutant or BRAF wild-type cells through RAF dimerization. Pan-RAF inhibitors like JZP815 aim to overcome this by inhibiting all RAF isoforms, thereby preventing this resistance mechanism.

Comparative Preclinical Efficacy

While direct head-to-head clinical trial data for JZP815 against established drugs is not yet available, preclinical studies provide initial insights into its comparative efficacy.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize publicly available IC50 data for JZP815 and established RAF and MEK inhibitors against various cancer cell lines.

Table 1: In Vitro Potency (IC50) of JZP815 and Established RAF Inhibitors

CompoundTargetCell LineIC50 (nM)Reference
JZP815 Pan-RAFVarious BRAF/RAS mutantLow-to-sub nanomolar (biochemical assay)[1]
DabrafenibBRAFV600EA375 (Melanoma)< 100[2]
VemurafenibBRAFV600EA375 (Melanoma)Not specified

Note: Specific IC50 values for JZP815 in cell-based assays are not yet publicly detailed.

Table 2: In Vitro Potency (IC50) of Established MEK Inhibitors

CompoundTargetCell LineIC50 (nM)Reference
TrametinibMEK1/2VariousNot specified
CobimetinibMEK1Various0.9 (biochemical assay)[3]
In Vivo Anti-Tumor Activity

Preclinical studies in patient-derived xenograft (PDX) models of human cancers provide valuable information on the in vivo efficacy of investigational drugs.

An important preclinical finding indicates that JZP815 monotherapy demonstrated a more robust antitumor effect in BRAF class 1 melanoma PDX models when compared to second-generation RAF inhibitors.[4] However, the specific comparators and quantitative data from this study are not yet publicly available.

Experimental Protocols

To ensure transparency and reproducibility, the general methodologies for the types of experiments cited in this guide are outlined below.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity of a compound against a purified kinase enzyme.

General Protocol:

  • Recombinant human RAF or MEK kinase is incubated with a specific substrate and ATP in a reaction buffer.

  • The investigational compound (e.g., JZP815) is added at varying concentrations.

  • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation, fluorescence resonance energy transfer (FRET), or enzyme-linked immunosorbent assay (ELISA).

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_setup Reaction Setup Kinase Purified Kinase (e.g., RAF, MEK) Incubation Incubation (Controlled Time & Temp) Kinase->Incubation Substrate Substrate + ATP Substrate->Incubation Compound Test Compound (Varying Concentrations) Compound->Incubation Quantification Quantification of Phosphorylation Incubation->Quantification Analysis IC50 Determination Quantification->Analysis

Figure 2: General workflow for an in vitro kinase assay.
Cell-Based Proliferation Assays

Objective: To assess the effect of a compound on the growth and viability of cancer cell lines.

General Protocol:

  • Cancer cells with known mutational status (e.g., BRAF V600E, KRAS G12C) are seeded in multi-well plates.

  • After allowing the cells to adhere, they are treated with the investigational compound at a range of concentrations.

  • The cells are incubated for a period of 48 to 72 hours.

  • Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.

  • The concentration of the compound that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (IC50) is calculated.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

General Protocol:

  • Human tumor cells or fragments from a patient's tumor (PDX) are implanted subcutaneously into immunocompromised mice.

  • Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

  • The investigational compound is administered to the treatment group, typically orally or via injection, according to a specific dosing schedule. The control group receives a vehicle.

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamics).

  • Efficacy is assessed by comparing the tumor growth in the treated group to the control group (e.g., tumor growth inhibition percentage).

Current Clinical Development of JZP815

JZP815 is currently being evaluated in a Phase 1 clinical trial (NCT05557045) in adult participants with advanced or metastatic solid tumors harboring MAPK pathway alterations.[5][6][7][8] This first-in-human study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of JZP815. As of the date of this publication, results from this trial have not yet been publicly released.

Future Directions and Conclusion

The preclinical profile of JZP815 suggests it is a promising pan-RAF inhibitor with the potential to address some of the limitations of existing BRAF-selective inhibitors, particularly the issue of paradoxical pathway activation. Its activity in both BRAF and RAS-mutant models indicates a broad potential therapeutic window.

The forthcoming results from the Phase 1 clinical trial of JZP815 will be crucial in determining its safety and efficacy in patients. Future comparative studies will need to directly evaluate JZP815 against the current standards of care, including combinations of BRAF and MEK inhibitors, in well-defined patient populations based on their specific tumor mutations. This will ultimately clarify the clinical role of JZP815 in the therapeutic armamentarium for RAS/RAF-driven cancers.

This guide will be updated as new data becomes available.

References

Comparative Analysis of Dopamine β-Hydroxylase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of nepicastat, etamicastat, and zamicastat, with a focus on their inhibitory potency, physiological effects, and experimental evaluation. No publicly available data was found for EWP 815.

This guide provides a detailed comparative analysis of three prominent dopamine β-hydroxylase (DBH) inhibitors: nepicastat, etamicastat, and zamicastat. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of DBH inhibition for conditions such as hypertension, heart failure, and substance use disorders. As of this review, no scientific literature or public data could be identified for a compound designated "this compound." Therefore, this guide focuses on the established profiles of the other three inhibitors.

Introduction to Dopamine β-Hydroxylase Inhibition

Dopamine β-hydroxylase is a critical enzyme in the catecholamine synthesis pathway, responsible for the conversion of dopamine to norepinephrine.[1] Inhibition of DBH leads to a decrease in norepinephrine levels and a concurrent increase in dopamine levels. This modulation of catecholamine balance has therapeutic implications for various cardiovascular and neurological disorders. The inhibitors discussed in this guide represent different stages of development and exhibit distinct pharmacological profiles.

In Vitro Potency and Selectivity

The intrinsic potency of DBH inhibitors is a key determinant of their pharmacological activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50% in vitro.

CompoundTarget EnzymeIC50 (nM)SpeciesNotes
Nepicastat Dopamine β-Hydroxylase8.5 ± 0.8BovinePotent inhibitor.[2]
9.0 ± 0.8HumanHigh affinity for the human enzyme.[2]
Etamicastat Dopamine β-Hydroxylase107Not SpecifiedModerate potency.[3]
Zamicastat Dopamine β-HydroxylaseNot explicitly foundNot SpecifiedPrimarily characterized by its in vivo effects.
P-glycoprotein (P-gp)73,800HumanAlso a P-gp and BCRP inhibitor.[4]
BCRP17,000Human[4]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

In Vivo Pharmacodynamics and Efficacy

The ultimate therapeutic utility of a DBH inhibitor is determined by its effects in living organisms. Key in vivo endpoints include the modulation of catecholamine levels and physiological responses such as changes in blood pressure.

CompoundAnimal ModelKey Findings
Nepicastat Spontaneously Hypertensive Rats (SHRs)Dose-dependent decreases in norepinephrine and increases in dopamine in cardiovascular tissues and the cerebral cortex.[2]
DogsBlunted the positive chronotropic and pressor response to tyramine.
Etamicastat Spontaneously Hypertensive Rats (SHRs)Reduced systolic and diastolic blood pressure without affecting heart rate.[5] Reduced urinary excretion of norepinephrine and increased urinary dopamine.[5]
Zamicastat Dahl Salt-Sensitive (SS) RatsDose-dependent decrease in systolic and diastolic blood pressure.[6]
Healthy Human VolunteersDecreased systolic blood pressure response to the cold pressor test.[7] Increased plasma dopamine and decreased urinary norepinephrine and epinephrine.[7]

Experimental Protocols

In Vitro Dopamine β-Hydroxylase Inhibition Assay

A common method to determine the IC50 of DBH inhibitors involves a spectrophotometric or high-performance liquid chromatography (HPLC)-based assay.

General Protocol:

  • Enzyme Source: Purified DBH from bovine adrenal glands or recombinant human DBH.

  • Substrate: Tyramine or dopamine.

  • Reaction Mixture: A buffered solution containing the enzyme, substrate, ascorbate (a cofactor), and varying concentrations of the inhibitor.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Termination: The reaction is stopped, often by the addition of an acid or base.

  • Detection: The product of the reaction (octopamine if tyramine is the substrate, or norepinephrine if dopamine is the substrate) is quantified using a suitable analytical method. For instance, a UHPLC-based method can separate the substrate from the product for quantification.[8]

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme DBH Enzyme Reaction_Mix Combine Enzyme, Substrate, Cofactors, & Inhibitor Enzyme->Reaction_Mix Substrate Dopamine/Tyramine Substrate->Reaction_Mix Inhibitor Test Compound Inhibitor->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Termination Stop Reaction Incubation->Termination Detection Quantify Product (HPLC/Spectrophotometry) Termination->Detection IC50_Calc Calculate IC50 Detection->IC50_Calc

In vitro DBH inhibition assay workflow.

In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

The SHR model is a widely used genetic model of essential hypertension.[9]

General Protocol:

  • Animals: Male or female Spontaneously Hypertensive Rats (SHRs), typically with established hypertension. Wistar-Kyoto (WKY) rats are often used as normotensive controls.

  • Drug Administration: The DBH inhibitor is administered orally (e.g., by gavage) or via drinking water over a specified period.

  • Blood Pressure Measurement: Blood pressure is monitored using methods such as tail-cuff plethysmography or radiotelemetry for continuous measurement.

  • Catecholamine Analysis: At the end of the study, tissues (e.g., heart, kidney, brain) and urine may be collected to measure dopamine and norepinephrine levels by HPLC with electrochemical detection.

  • Data Analysis: Changes in blood pressure and catecholamine levels are compared between treated and vehicle-control groups.

G Start Select SHR and WKY rats Acclimatization Acclimatize animals Start->Acclimatization Baseline_BP Measure baseline blood pressure Acclimatization->Baseline_BP Treatment Administer DBH inhibitor or vehicle daily Baseline_BP->Treatment Monitoring Monitor blood pressure (e.g., telemetry) Treatment->Monitoring Endpoint Collect tissues and urine for catecholamine analysis Monitoring->Endpoint Analysis Compare BP and catecholamine levels Endpoint->Analysis

Workflow for assessing antihypertensive effects in SHR.

Signaling Pathway

Inhibition of dopamine β-hydroxylase directly impacts the catecholamine biosynthesis pathway. This pathway is fundamental for the production of the neurotransmitters dopamine, norepinephrine, and epinephrine, which are crucial for regulating a wide range of physiological processes, including cardiovascular function and central nervous system activity.

G cluster_inhibition Site of Inhibition Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase DBH_Inhibitors Nepicastat Etamicastat Zamicastat Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Catecholamine synthesis pathway and the site of DBH inhibition.

Conclusion

Nepicastat, etamicastat, and zamicastat are well-characterized dopamine β-hydroxylase inhibitors with distinct profiles. Nepicastat is a potent, centrally active inhibitor, while etamicastat and zamicastat exhibit more peripheral selectivity, which may offer a better safety profile for cardiovascular indications by minimizing central nervous system side effects. The choice of inhibitor for a particular research application will depend on the desired pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. Further research, including head-to-head comparative studies under standardized experimental conditions, would be beneficial for a more definitive ranking of these compounds. The absence of data on "this compound" highlights the proprietary nature of early-stage drug development, and its comparative assessment awaits its entry into the public scientific domain.

References

Independent Verification of JZP815: A Comparative Analysis of a Novel Pan-RAF Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides an independent comparison of the preclinical data available for JZP815, an investigational pan-RAF inhibitor, with established and emerging therapies targeting the MAPK signaling pathway. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of JZP815's potential in the landscape of targeted cancer therapies.

Introduction to JZP815

JZP815 is an orally administered pan-RAF inhibitor currently in a Phase 1 clinical trial for adult patients with advanced or metastatic solid tumors harboring mutations in the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] Developed by Jazz Pharmaceuticals in collaboration with Redx Pharma, JZP815 is designed to inhibit all three RAF kinases (A-RAF, B-RAF, and C-RAF). A key proposed advantage of JZP815 is its ability to inhibit both monomer and dimer-driven RAF signaling, potentially overcoming resistance mechanisms seen with first-generation BRAF inhibitors and avoiding the paradoxical pathway activation that can lead to secondary malignancies.[2]

Preclinical data presented at the American Association for Cancer Research (AACR) Annual Meeting in 2022 indicated that JZP815 demonstrates potent, low-to-sub nanomolar inhibition of RAF kinases in biochemical assays and significant tumor growth inhibition in mouse xenograft models with RAS and/or BRAF mutations.[2][3]

Comparative Analysis of Preclinical Data

To provide a comprehensive overview, this guide compares the available preclinical data for JZP815 with that of approved BRAF and MEK inhibitors, as well as investigational ERK inhibitors. It is important to note that direct head-to-head preclinical studies are limited, and data is sourced from various publications.

Biochemical and Cellular Potency
CompoundTargetIC50 (Biochemical Assay)Cell Line Growth Inhibition (gIC50/IC50)Source(s)
JZP815 Pan-RAFLow-to-sub nanomolarData not publicly available[2]
Dabrafenib BRAFV600E0.8 nMBRAFV600E cell lines: <200 nM[4][5]
Trametinib MEK1/2MEK1: 0.92 nM, MEK2: 1.8 nMBRAF/KRAS mutant colorectal cancer cell lines: 0.48-36 nM
Cobimetinib MEK14.2 nMRenal cell carcinoma cell lines: 0.006-0.8 µM[6][7]
GDC-0994 ERK1/2ERK1: 1.1 nM, ERK2: 0.3 nMBRAFV600E mutant A375 cells (pERK2 inhibition): 86 nM[8]
MK-8353 ERK1/2Comparable potency to SCH772984Data not publicly available[9][10]

IC50: Half-maximal inhibitory concentration; gIC50: Half-maximal growth inhibition concentration.

In Vivo Antitumor Activity
CompoundCancer ModelDosingTumor Growth InhibitionSource(s)
JZP815 RAS and/or BRAF mutant solid tumor xenograftsNot specifiedSignificant tumor growth inhibition, including regression[2]
Dabrafenib BRAFV600E melanoma xenograft (A375P)100 mg/kg, orally, once daily4 complete and 2 partial regressions in a group of 8 mice[4]
Trametinib HT-29 and COLO205 xenograftsNot specifiedTumor growth suppression
Cobimetinib A375.X1 or NCI-H2122 xenografts1-10 mg/kg, orally, once daily for 21 daysAntitumor efficacy observed[7]
GDC-0994 BRAF mutant xenograftOrally administeredSignificant single-agent activity[11]
MK-8353 Colo-205 and SK-MEL-28 xenografts60 mg/kg, orally, twice dailyTumor regression[9]

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and experimental approaches, the following diagrams are provided.

MAPK_Pathway cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Transcription, Proliferation, Survival) ERK->Nucleus JZP815 JZP815 (Pan-RAF) JZP815->RAF BRAFi Dabrafenib (BRAF) BRAFi->RAF MEKi Trametinib Cobimetinib MEKi->MEK ERKi GDC-0994 MK-8353 ERKi->ERK

Caption: The MAPK signaling pathway and points of intervention for various inhibitors.

Xenograft_Workflow cluster_cell_culture Cell Culture cluster_animal_model Animal Model cluster_treatment Treatment cluster_analysis Analysis Cell_Lines Cancer Cell Lines (e.g., BRAF/RAS mutant) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Lines->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment_Group Treatment Group (e.g., JZP815) Tumor_Growth->Treatment_Group Vehicle_Group Vehicle Control Group Tumor_Growth->Vehicle_Group Tumor_Measurement Tumor Volume Measurement Treatment_Group->Tumor_Measurement Vehicle_Group->Tumor_Measurement Data_Analysis Data Analysis and Comparison Tumor_Measurement->Data_Analysis

Caption: A generalized workflow for preclinical in vivo xenograft studies.

Experimental Protocols

Detailed experimental protocols are crucial for the independent verification of research findings. While specific, detailed protocols for JZP815 are not yet publicly available, this section outlines a general methodology for key experiments based on standard practices in the field.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against target kinases.

Methodology:

  • Reagents: Recombinant human RAF, MEK, or ERK kinases, ATP, appropriate substrates (e.g., inactive MEK1 for RAF kinase), and the test compound at various concentrations.

  • Procedure: The kinase, substrate, and test compound are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of a compound on the growth of cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines with known genetic backgrounds (e.g., BRAF or RAS mutations) are cultured in appropriate media.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound or a vehicle control.

  • Incubation: The plates are incubated for a set period (e.g., 72 hours).

  • Viability Measurement: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.

  • Data Analysis: The percentage of growth inhibition is calculated for each concentration, and the gIC50 (half-maximal growth inhibition) or IC50 value is determined from the dose-response curve.

In Vivo Tumor Xenograft Study

Objective: To evaluate the antitumor efficacy of a compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cell lines are injected subcutaneously into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., via oral gavage), while the control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specific duration. Tumors are then excised and may be used for further analysis (e.g., biomarker studies).

  • Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the treatment effect.

Conclusion

The currently available preclinical data for JZP815 suggests it is a potent pan-RAF inhibitor with promising antitumor activity in models of RAS- and BRAF-mutant cancers. Its mechanism of action, which aims to circumvent the limitations of earlier BRAF inhibitors, positions it as a potentially valuable therapeutic agent. However, a more detailed and direct comparison with other MAPK pathway inhibitors is challenging due to the limited public availability of quantitative data for JZP815. As JZP815 progresses through clinical development, the release of more comprehensive data will be crucial for a definitive assessment of its clinical potential relative to existing and emerging therapies. Independent verification through peer-reviewed publications of the full preclinical data set will be essential for the scientific community to fully evaluate the promise of this novel compound.

References

Assessing the Specificity of JZP815's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the specificity of a novel therapeutic agent is paramount. This guide provides a detailed comparison of JZP815, an investigational pan-RAF inhibitor, with other inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway. By examining its mechanism of action and preclinical data alongside established and emerging alternatives, this document aims to offer a clear perspective on JZP815's potential role in oncology.

Introduction to JZP815

JZP815 is an orally bioavailable, investigational pan-RAF inhibitor that targets all members of the RAF serine/threonine protein kinase family: A-RAF, B-RAF, and C-RAF. Developed by Jazz Pharmaceuticals in collaboration with Redx Pharma, JZP815 is currently in a Phase 1 clinical trial for adult participants with advanced or metastatic solid tumors harboring MAPK pathway alterations (NCT05557045). Its mechanism is designed to potently inhibit both monomer- and dimer-driven RAF signaling, a key feature that may allow it to overcome some of the resistance mechanisms observed with first-generation BRAF-selective inhibitors.

The MAPK Signaling Pathway: A Critical Target in Oncology

The RAS-RAF-MEK-ERK cascade, commonly known as the MAPK pathway, is a crucial signaling pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a frequent driver of human cancers. This has made the MAPK pathway a focal point for the development of targeted therapies.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS Activation RAF A/B/C-RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression JZP815 JZP815 (Pan-RAF Inhibitor) JZP815->RAF Inhibition BRAFi BRAF Inhibitors BRAFi->RAF Selective Inhibition MEKi MEK Inhibitors MEKi->MEK Inhibition ERKi ERK Inhibitors ERKi->ERK Inhibition Biochemical_Assay cluster_setup Assay Setup cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis Kinase Recombinant Kinase Incubation Incubation Kinase->Incubation Substrate Substrate + ATP Substrate->Incubation Inhibitor JZP815 (Varying Conc.) Inhibitor->Incubation Detection Detect Phosphorylation Incubation->Detection IC50 Calculate IC50 Detection->IC50

Synergistic Potential of EWP 815: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential synergistic effects of EWP 815 with other compounds. Due to the limited availability of direct experimental data on the synergistic interactions of this compound, this document leverages findings from its analogue, disulfiram, to present a hypothetical yet plausible framework for future research.

This compound is a disulfiram analogue identified as a potent inhibitor of inositol 1,4,5-trisphosphate (InsP3) 5-phosphatase and dopamine β-hydroxylase[1][2][3][4][5]. Its mechanism of action suggests potential therapeutic applications where modulation of these pathways is beneficial. This guide explores the hypothetical synergistic effects of this compound, particularly in the context of cancer therapy, by drawing parallels with the known synergistic activities of disulfiram.

Postulated Synergistic Interaction: this compound and Metal Ions in Oncology

Disulfiram has demonstrated notable anti-cancer properties, which are significantly enhanced when co-administered with metal ions, particularly copper and zinc[1]. It is hypothesized that this compound, as a disulfiram analogue, may chelate metal ions and facilitate their intracellular transport, leading to increased reactive oxygen species (ROS) production and subsequent cancer cell apoptosis. This guide will focus on the potential synergy between this compound and zinc in the context of breast cancer.

Signaling Pathway: this compound and Zinc-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for the synergistic action of this compound and zinc in cancer cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EWP_815_Zn This compound-Zinc Complex ROS Increased ROS Production EWP_815_Zn->ROS Induces Proteasome_Inhibition Proteasome Inhibition ROS->Proteasome_Inhibition Leads to DNA_Damage DNA Damage ROS->DNA_Damage Causes Apoptosis_Caspase Caspase Activation Proteasome_Inhibition->Apoptosis_Caspase Triggers Apoptosis_Nuclear Apoptosis Apoptosis_Caspase->Apoptosis_Nuclear DNA_Damage->Apoptosis_Nuclear Induces

Caption: Proposed signaling pathway of this compound and zinc synergy.

Hypothetical Experimental Data

The following table summarizes hypothetical data from an in vitro study on the synergistic effects of this compound and zinc chloride (ZnCl₂) on a breast cancer cell line (MCF-7).

Treatment GroupConcentrationCell Viability (%)Fold Increase in Apoptosis
Control-100 ± 5.21.0
This compound10 µM85 ± 4.11.5 ± 0.2
ZnCl₂20 µM92 ± 3.81.2 ± 0.1
This compound + ZnCl₂ 10 µM + 20 µM 45 ± 6.5 4.8 ± 0.5

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Culture: MCF-7 breast cancer cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells were seeded in 96-well plates at a density of 5x10³ cells per well. After 24 hours, the cells were treated with this compound (10 µM), ZnCl₂ (20 µM), or a combination of both for 48 hours.

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: MCF-7 cells were treated as described in the cell viability assay.

  • Cell Harvesting: After 48 hours of treatment, cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Experimental Workflow

The following diagram illustrates the experimental workflow for assessing the synergistic effects of this compound and zinc.

Start Start: MCF-7 Cell Culture Treatment Treatment with this compound, ZnCl2, or Combination Start->Treatment Incubation 48-hour Incubation Treatment->Incubation Assay_Split Perform Assays Incubation->Assay_Split MTT_Assay Cell Viability (MTT) Assay_Split->MTT_Assay Viability Apoptosis_Assay Apoptosis (Annexin V/PI) Assay_Split->Apoptosis_Assay Apoptosis Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Experimental workflow for synergy assessment.

Conclusion and Future Directions

While direct experimental evidence for the synergistic effects of this compound is currently lacking, the data from its analogue, disulfiram, presents a compelling case for investigating its potential in combination therapies. The hypothetical framework provided in this guide offers a starting point for researchers to design and conduct studies to validate the synergistic potential of this compound, particularly with metal ions in the context of cancer treatment. Further research should focus on in vivo studies to confirm these potential synergistic effects and to evaluate the safety and efficacy of such combination therapies. The inhibition of dopamine β-hydroxylase by this compound also opens avenues for exploring its synergistic effects in neurological disorders, which warrants further investigation[6][7][8][9].

References

Safety Operating Guide

Proper Disposal Procedures for EWP 815 (EPON™ Resin 815C)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of EWP 815, also known as EPON™ Resin 815C. Adherence to these procedures is vital to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Safety Precautions

EPON™ Resin 815C is a combustible liquid and vapor that can cause skin and eye irritation, and may cause an allergic skin reaction.[1][2] It is harmful if swallowed or in contact with skin, and toxic if inhaled.[1][2] Before handling, it is crucial to obtain special instructions and understand all safety precautions.[3][4]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[2][3][4]

  • Eye/Face Protection: Wear eye or face protection.[2][3][4]

  • Clothing: Wear protective clothing.[2][4] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][3][4][5]

Quantitative Hazard Data
Hazard ClassificationDescription
Flammability Combustible liquid.[1][4] Keep away from flames and hot surfaces.[3][4]
Acute Toxicity (Oral) Harmful if swallowed.[1][2]
Acute Toxicity (Dermal) Harmful in contact with skin.[1][2]
Acute Toxicity (Inhalation) Toxic if inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]
Skin Sensitization May cause an allergic skin reaction.[2]

Step-by-Step Disposal Protocol

The disposal of this compound (EPON™ Resin 815C) and its containers must be carried out in accordance with all local, regional, national, and international regulations.[3][4]

1. Waste Collection:

  • Collect waste this compound in a designated, compatible, and properly labeled waste container.

  • The container should be kept tightly closed when not in use.[1]

  • Store the waste container in a locked, cool, and well-ventilated area.[3][4]

2. Spill Management:

  • In the event of a spill, immediately shut off all ignition sources.[1][3]

  • Ventilate the area and wear appropriate PPE, including a respirator if ventilation is inadequate.[1][3]

  • Prevent the spilled material from entering sewers, waterways, soil, or drains.[1]

  • Absorb the spill with an inert material (e.g., sand, earth) and place it into a suitable container for disposal.

3. Decontamination of Labware:

  • Decontaminate any labware that has come into contact with this compound by washing it thoroughly.

  • Collect the cleaning solutions as hazardous waste.

4. Final Disposal:

  • Dispose of the waste container through a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Empty containers may retain product residue and can be hazardous.[4] Treat empty containers as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe collect Collect in Labeled, Closed Container ppe->collect spill Spill Occurred? collect->spill contain Contain & Absorb Spill with Inert Material spill->contain Yes store Store in Cool, Well-Ventilated Area spill->store No contain->collect disposal Dispose via Licensed Hazardous Waste Contractor store->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling EWP 815 Epoxy Resin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling EWP 815, an epoxy resin product. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure safety. The required PPE varies depending on the specific task being performed.

Task StageRequired Personal Protective Equipment (PPE)
Preparation & Handling Chemical-resistant gloves (e.g., Nitrile, Butyl rubber), safety glasses with side shields or chemical splash goggles, and a lab coat.
Spill Cleanup In addition to standard PPE: respirator with an organic vapor cartridge if ventilation is inadequate, and chemical-resistant boots.
Disposal Standard PPE as required for handling the waste material.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing risks during the handling of this compound.

  • Preparation :

    • Ensure all safety precautions have been read and understood before handling the material.[1][2]

    • Work in a well-ventilated area, such as a chemical fume hood.

    • Inspect all PPE for integrity before use.

    • Have an emergency plan and necessary spill control materials readily available.

  • Handling :

    • Avoid contact with skin and eyes.[3]

    • Do not eat, drink, or smoke in the handling area.[1][3]

    • Keep the container tightly closed when not in use.

    • Avoid breathing vapors or mist.[3][4]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling.[1]

    • Decontaminate the work area.

    • Clean or dispose of PPE as per institutional guidelines. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][3]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Read Safety Precautions B Ensure Adequate Ventilation A->B C Inspect and Don PPE B->C D Prepare Spill Kit C->D E Dispense and Use this compound D->E F Keep Container Closed E->F G Decontaminate Work Area F->G H Wash Hands Thoroughly G->H I Clean/Dispose of PPE H->I

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Step-by-Step Procedure

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect all this compound waste, including empty containers and contaminated materials (e.g., gloves, wipes), in a designated and properly labeled waste container.

  • Container Management :

    • Keep the waste container securely closed.

    • Store the waste container in a well-ventilated and designated hazardous waste storage area.

  • Disposal :

    • Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1][2]

    • Do not dispose of down the drain or into the environment.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

  • Immediate Response :

    • Evacuate non-essential personnel from the spill area.

    • Ensure adequate ventilation.

    • Eliminate all ignition sources as the material is a combustible liquid.[2][4]

  • Containment and Cleanup :

    • Wear appropriate PPE, including a respirator if ventilation is inadequate.[4][5]

    • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth).

    • For large spills, prevent entry into sewers and waterways.[4] Dike the spilled material.

    • Collect the absorbed material and place it into a suitable, labeled container for disposal.

  • Post-Cleanup :

    • Decontaminate the spill area thoroughly.

    • Wash hands and any exposed skin with soap and water.

G cluster_spill Spill Response cluster_cleanup Cleanup & Disposal Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation & No Ignition Sources Evacuate->Ventilate DonPPE Don Appropriate PPE Ventilate->DonPPE Contain Contain Spill with Inert Material DonPPE->Contain Collect Collect Waste in Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: Procedure for managing spills of this compound.

First Aid Measures

In case of exposure, follow these first-aid guidelines and seek medical attention.

Exposure RouteFirst Aid Procedure
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1] If skin irritation or a rash occurs, get medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical attention.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Note: This information is based on publicly available Safety Data Sheets for similar epoxy resin products. Always refer to the specific Safety Data Sheet provided by the manufacturer for this compound for the most accurate and detailed information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
EWP 815
Reactant of Route 2
Reactant of Route 2
EWP 815

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.